molecular formula C6H10O B1337996 cis-Bicyclo[3.1.0]hexan-3-ol CAS No. 694-43-9

cis-Bicyclo[3.1.0]hexan-3-ol

Cat. No.: B1337996
CAS No.: 694-43-9
M. Wt: 98.14 g/mol
InChI Key: YKXMZSYOSBDLMM-XEAPYIEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Bicyclo[3.1.0]hexan-3-ol (CAS 694-43-9) is a chemical compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . It is characterized as a liquid with a relative density of approximately 1.161 . This compound serves as a valuable, conformationally locked scaffold in organic and medicinal chemistry research. Its rigid bicyclic structure, which fuses cyclopentane and cyclopropane rings, restricts molecular flexibility and is instrumental in studying the bioactive conformations of more complex molecules . A prominent research application of this scaffold is in the synthesis of conformationally restricted carbocyclic nucleosides . These analogs are designed to probe the preferences of enzymes like HIV reverse transcriptase by locking the nucleoside structure into specific diaxial or diequatorial conformations, thereby aiding the investigation of antiviral mechanisms and the development of new therapeutic agents . Researchers value this compound as a versatile synthetic intermediate for constructing advanced molecular architectures. As a starting material, it can be used to access other constrained systems, such as Bicyclo[3.1.0]hexan-3-amine hydrochloride, which is relevant for developing potent and selective modulators of neurological targets like GABA transporters and metabotropic glutamate receptors (mGluRs) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care. This material is classified as a Flammable Liquid and carries hazard statements indicating it causes skin and serious eye irritation and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMZSYOSBDLMM-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508140, DTXSID101294966
Record name (1R,5S)-Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5α)-Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-43-9, 694-44-0
Record name (1R,5S)-Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5α)-Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Bicyclo[3.1.0]hexan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to cis-Bicyclo[3.1.0]hexan-3-ol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

cis-Bicyclo[3.1.0]hexan-3-ol is a fascinating and synthetically valuable molecule characterized by a fused five-membered and three-membered ring system. This unique strained architecture imparts a rigid, boat-like conformation, making it a compelling building block in medicinal chemistry and materials science.[1] As a conformationally restrained isostere of cyclohexane, it offers a strategy to enhance binding affinity to target proteins, improve metabolic stability, and increase selectivity, often without a significant increase in molecular weight or lipophilicity.[1] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Conformational Analysis

The defining feature of this compound is its rigid bicyclic framework, which forces the five-membered ring into a perpetual boat-like conformation.[1] This contrasts with the flexible chair-boat interconversion of cyclohexane. This conformational rigidity is a key attribute exploited in drug design to lock in a specific bioactive conformation for interaction with a biological target.

Computational studies and experimental data, such as X-ray crystallography of derivatives, have confirmed that the boat-like conformers of the bicyclo[3.1.0]hexane ring system are significantly more stable than the chair-like conformers. The cis-fusion of the cyclopropane ring is a critical feature, as the trans-isomer is rare and not typically explored as a drug fragment.[1]

Caption: 2D representation of this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug development.

PropertyValueSource
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2]
IUPAC Name (1R,5S)-bicyclo[3.1.0]hexan-3-ol[2]
CAS Number 694-43-9[2]
Boiling Point 207.00 to 209.00 °C at 760.00 mm Hg (for a related derivative)[3]
Flash Point 183.00 °F (83.89 °C) (for a related derivative)[3]
logP (o/w) 0.9 (Computed)[2]

Safety Information: this compound is classified as a flammable liquid and may cause skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the cyclopropane ring are expected to appear at a higher field (more shielded) due to the ring current effect. The proton attached to the carbon bearing the hydroxyl group (H3) would be deshielded. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle, which can be used to confirm the cis stereochemistry.

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their steric environment and the strain of the bicyclic system. The carbon bearing the hydroxyl group (C3) would be shifted downfield compared to the other carbons in the five-membered ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the cyclopropane ring are also expected to be present.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 98. Common fragmentation patterns would likely involve the loss of a water molecule (M-18) and other fragments resulting from the cleavage of the bicyclic ring system.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common and effective method involves the reduction of the corresponding ketone, bicyclo[3.1.0]hexan-3-one.

Protocol: Reduction of Bicyclo[3.1.0]hexan-3-one

This protocol outlines a general procedure for the synthesis of this compound via the reduction of bicyclo[3.1.0]hexan-3-one. The choice of reducing agent can influence the stereoselectivity of the reaction.

Materials:

  • Bicyclo[3.1.0]hexan-3-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Diethyl ether/Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve bicyclo[3.1.0]hexan-3-one in a suitable solvent (e.g., methanol for NaBH₄ reduction, or anhydrous diethyl ether/THF for LiAlH₄ reduction) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), especially when using LiAlH₄.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride in portions, or a solution of LiAlH₄ in the reaction solvent dropwise). The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (typically 1-3 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M hydrochloric acid to neutralize the excess reducing agent and decompose the aluminum salts (in the case of LiAlH₄).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • The choice of a protic solvent like methanol for NaBH₄ reduction is common, while aprotic solvents like ether or THF are necessary for the more reactive LiAlH₄.

  • Performing the reaction at low temperatures helps to control the exothermicity of the reduction and can improve stereoselectivity.

  • The acidic workup is crucial for protonating the resulting alkoxide and for decomposing the inorganic byproducts.

start Bicyclo[3.1.0]hexan-3-one reduction Reduction (e.g., NaBH₄, MeOH or LiAlH₄, Et₂O) start->reduction product This compound reduction->product

Caption: Synthetic pathway to this compound.

Key Reactions of this compound

The hydroxyl group and the strained bicyclic system of this compound are the primary sites of its chemical reactivity.

Oxidation to Bicyclo[3.1.0]hexan-3-one

The secondary alcohol can be readily oxidized back to the corresponding ketone using a variety of oxidizing agents.

Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Activation of DMSO: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Slowly add a solution of DMSO in anhydrous DCM. Stir the mixture for 15-30 minutes.

  • Alcohol Addition: Add a solution of this compound in anhydrous DCM dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Base Addition: Add triethylamine to the reaction mixture, and allow it to warm to room temperature.

  • Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the resulting crude bicyclo[3.1.0]hexan-3-one by distillation or column chromatography.

Mechanism of Swern Oxidation: The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination reaction upon the addition of a hindered base like triethylamine to yield the ketone.

start This compound oxidation Oxidation (e.g., Swern, PCC, DMP) start->oxidation product Bicyclo[3.1.0]hexan-3-one oxidation->product

Caption: Oxidation of this compound.

Esterification

The hydroxyl group can undergo esterification with acyl halides or carboxylic anhydrides to form the corresponding esters. These esters can serve as prodrugs or as intermediates for further synthetic transformations.

Applications in Drug Discovery and Medicinal Chemistry

The rigid bicyclo[3.1.0]hexane scaffold is a valuable tool in drug design, offering a means to improve the pharmacological profile of drug candidates.[1]

Conformationally Restrained Bioisostere: By replacing a flexible ring system, such as a cyclohexane or a furanose ring in a nucleoside, with the rigid bicyclo[3.1.0]hexane core, medicinal chemists can lock the molecule into a specific conformation that is optimal for binding to a biological target.[1] This can lead to increased potency and selectivity.

Improved Metabolic Stability: The bicyclo[3.1.0]hexane moiety can be more resistant to metabolic degradation compared to more flexible aliphatic rings, potentially leading to improved pharmacokinetic properties such as a longer half-life.[1]

Examples in Drug Development:

  • Antiviral Agents: The bicyclo[3.1.0]hexane scaffold has been incorporated into nucleoside analogs as potential antiviral agents. For instance, it has been used as a mimic of the distorted sialic acid in the transition state of influenza neuraminidase, a key enzyme in viral replication.[4] Furthermore, derivatives of this scaffold are crucial intermediates in the synthesis of the HIV capsid inhibitor, lenacapavir.[5]

  • CNS Disorders: Bicyclo[3.1.0]hexane-containing compounds have been investigated as modulators of central nervous system targets, such as metabotropic glutamate receptors, for the potential treatment of depression and other neurological disorders.

The incorporation of the bicyclo[3.1.0]hexane scaffold has been shown to lead to favorable pharmacokinetic profiles in some instances, including good oral bioavailability and brain penetration.[1]

Conclusion

This compound is a structurally unique and synthetically versatile building block with significant potential in medicinal chemistry and organic synthesis. Its rigid, boat-like conformation provides a powerful tool for the design of potent and selective therapeutic agents with improved pharmacokinetic properties. This guide has provided a comprehensive overview of its structure, properties, synthesis, and reactivity, offering a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of this fascinating molecule.

References

  • Colombo, C., et al. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(25), 5935-5945. [Link]

  • NIST. Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. [Link]

  • Gore, V. U., et al. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. [Link]

  • Christmann, M., & de Meijere, A. (1993). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Chemical Communications, (1), 47-48. [Link]

  • PubChem. This compound. [Link]

  • Turos, E., et al. (2004). Catalytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes. Journal of the American Chemical Society, 126(37), 11434-11435. [Link]

  • Muriel, B., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3+2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10738-10742. [Link]

  • European Patent Office. (2009). 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. [Link]

  • Colombo, C., et al. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(25), 5935-5945. [Link]

  • Giorgi, G., et al. (2017). A systematic 1 H and 13 C NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044-1051. [Link]

  • NIST. Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-. [Link]

  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5779-5783. [Link]

  • Yesylevskyy, S. O., et al. (2024). Computer-aided drug design of novel nirmatrelvir analogs inhibiting main protease of Coronavirus SARS-CoV-2. Journal of Applied Pharmaceutical Science, 14(05), 001-013. [Link]

  • PubChem. Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-. [Link]

  • NIST. Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1α,3β,4β,5α)-. [Link]

  • Google Patents. (2006). Bicyclo(3.1.0)
  • Glushkov, V. A., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 28(14), 5393. [Link]

  • Micheli, F., et al. (2010). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(15), 5589-5602. [Link]

  • PubChemLite. This compound. [Link]

  • Altmann, K. H., et al. (1998). Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs. Nucleic Acids Research, 26(23), 5313-5322. [Link]

  • ResearchGate. (2002). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. [Link]

  • Monn, J. A., et al. (2018). Discovery of (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2794193), a Potent and Selective mGlu3 Receptor Agonist. Journal of Medicinal Chemistry, 61(6), 2303-2328. [Link]

  • PubChem. Bicyclo(3.1.0)hexan-3-ol. [Link]

  • The Good Scents Company. sabinol bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1a,3β,5a)]. [Link]

Sources

Spectroscopic Characterization of cis-Bicyclo[3.1.0]hexan-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of cis-Bicyclo[3.1.0]hexan-3-ol, a conformationally constrained bicyclic alcohol of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The unique strained bicyclic framework, fusing a cyclopentane and a cyclopropane ring, imparts distinct spectroscopic signatures that are crucial for its unambiguous identification and characterization.

Introduction: The Structural Significance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane ring system is a prevalent motif in natural products and has been extensively utilized as a rigid scaffold in medicinal chemistry to lock in specific pharmacophoric conformations. The inherent ring strain and conformational rigidity of this framework provide a unique platform for the design of potent and selective therapeutic agents. The cis-fusion of the two rings in this compound further constrains the molecule, influencing its reactivity and biological activity. A thorough understanding of its spectroscopic characteristics is paramount for any research involving this versatile building block.

Synthesis and Purification of this compound

The preparation of this compound is typically achieved through the reduction of the corresponding ketone, bicyclo[3.1.0]hexan-3-one. The stereoselectivity of the reduction is crucial in obtaining the desired cis-isomer.

Experimental Protocol: Synthesis and Purification

Step 1: Reduction of Bicyclo[3.1.0]hexan-3-one

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve bicyclo[3.1.0]hexan-3-one (1.0 eq) in anhydrous methanol or ethanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Step 2: Work-up and Extraction

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound. The cis and trans isomers can be separated at this stage, with the cis isomer typically being the major product due to the steric hindrance of the bicyclic system directing the hydride attack.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Bicyclo[3.1.0]hexan-3-one in Anhydrous Alcohol Reduction Addition of NaBH4 at 0 °C Start->Reduction Step 1 Reaction Stirring at RT Reduction->Reaction Quench Quench with H2O Reaction->Quench Step 2 Extraction Solvent Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography Step 3 Product Pure this compound Chromatography->Product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. The signals for the cyclopropyl protons are characteristically found in the upfield region.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-3 (CH-OH)~4.0 - 4.5m-
H-1, H-5 (bridgehead)~0.8 - 1.2m-
H-6 (cyclopropyl)~0.2 - 0.8m-
H-2, H-4 (cyclopentyl)~1.5 - 2.2m-
OHVariable (broad s)s-

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets and extracting accurate coupling constants. Deuterated chloroform (CDCl₃) is a common solvent, and a small amount of D₂O can be added to confirm the assignment of the hydroxyl proton, which will disappear from the spectrum upon exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3 (CH-OH)~70 - 75
C-1, C-5 (bridgehead)~20 - 25
C-6 (cyclopropyl)~10 - 15
C-2, C-4 (cyclopentyl)~30 - 40

Expertise & Experience: The upfield chemical shifts of the cyclopropyl carbons (C-1, C-5, and C-6) are a hallmark of the bicyclo[3.1.0]hexane system and are a direct consequence of the shielding effect of the strained three-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3200 - 3500Strong, Broad
C-H stretch (sp³)2850 - 3000Medium to Strong
C-O stretch1050 - 1150Strong

Trustworthiness: The presence of a strong, broad absorption in the 3200-3500 cm⁻¹ region is a definitive indicator of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.[1] The C-O stretching frequency can provide clues about the substitution of the alcohol; for secondary alcohols like this, it typically appears in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

m/z Proposed Fragment Fragmentation Pathway
98[M]⁺Molecular Ion
80[M - H₂O]⁺Dehydration
69[M - C₂H₅]⁺α-cleavage
57[C₄H₉]⁺Ring opening and fragmentation

Authoritative Grounding: The fragmentation of bicyclic alcohols is often characterized by initial dehydration (loss of H₂O) to form a bicyclic alkene radical cation.[2][3] Subsequent fragmentation can involve complex rearrangements and ring-opening pathways. Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen-bearing carbon, is also a common fragmentation pathway for alcohols.[3]

G M+ [C6H10O]⁺ m/z = 98 M-H2O [C6H8]⁺ m/z = 80 M+->M-H2O - H2O (Dehydration) M-C2H5 [C4H5O]⁺ m/z = 69 M+->M-C2H5 - C2H5 (α-cleavage) C4H9 [C4H9]⁺ m/z = 57 M-H2O->C4H9 - C2H (Rearrangement)

Figure 2: Proposed mass spectral fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound reveals a set of unique and predictable features that arise from its constrained bicyclic structure. The upfield shifts of the cyclopropyl protons and carbons in the NMR spectra, the characteristic broad O-H and strong C-O stretches in the IR spectrum, and the dehydration and α-cleavage fragmentation patterns in the mass spectrum all contribute to a comprehensive analytical profile of this important molecule. This guide provides the foundational knowledge for researchers to confidently identify and utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • NIST Chemistry WebBook. Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. [Link]

  • PubChem. This compound. [Link]

  • NIST Chemistry WebBook. Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, (1α,3α,5α)-. [Link]

  • NIST Chemistry WebBook. Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-. [Link]

  • Dolejš, L., & Hanuš, V. (1966). Mass spectrometry of bicyclic alcohols.
  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of cis-Bicyclo[3.1.0]hexan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformational Constraint

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of novelty, potency, and favorable pharmacokinetic properties is relentless. The cis-bicyclo[3.1.0]hexane scaffold has emerged as a valuable building block for medicinal chemists.[1] Its significance lies in its role as a conformationally restricted bioisostere of the ubiquitous cyclohexane ring.[2][3] This rigid, puckered, boat-like conformation allows for a more defined presentation of pharmacophoric elements to a biological target, which can lead to enhanced binding affinity and selectivity.[2] Unlike its flexible cyclohexane counterpart, the bicyclic system reduces the entropic penalty upon binding and can offer improved metabolic stability.[2] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of derivatives of cis-bicyclo[3.1.0]hexan-3-ol, a key intermediate in the development of novel therapeutics targeting a range of diseases.

Synthesis Strategies: Forging the Bicyclic Core

The construction of the strained bicyclo[3.1.0]hexane ring system requires strategic synthetic planning. A variety of methods have been developed, often leveraging intramolecular cyclization reactions. One common approach involves the base-promoted ring contraction of an epoxy ketone derived from a cyclohexanone precursor.[4] Photochemical methods, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes using a photoredox catalyst, have also proven effective for the convergent synthesis of these scaffolds.[5][6]

Representative Synthetic Protocol: Synthesis of Bicyclo[3.1.0]hexan-3-one

The ketone, bicyclo[3.1.0]hexan-3-one, is a crucial intermediate for accessing a wide array of this compound derivatives.[7] It can be synthesized from this compound through a simple oxidation reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetone at 0 °C.

  • Oxidation: Add a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a chromium trioxide-based reagent (e.g., Jones reagent), dropwise to the solution of the alcohol while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the addition of isopropanol to consume any excess oxidizing agent.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude bicyclo[3.1.0]hexan-3-one.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

This ketone can then be subjected to a variety of nucleophilic additions to install diverse functionalities at the 3-position, followed by further synthetic manipulations to generate a library of derivatives for biological screening.

Key Biological Activities and Mechanistic Insights

The rigid bicyclo[3.1.0]hexane framework has been successfully incorporated into ligands for several G-protein coupled receptors (GPCRs), leading to compounds with significant therapeutic potential.

Cannabinoid Receptor Type 2 (CB2) Agonists

The CB2 receptor is a promising therapeutic target for the treatment of inflammatory diseases and chronic pain, as it is primarily expressed in immune cells and is largely devoid of the psychoactive effects associated with CB1 receptor activation.[8] Several cis-bicyclo[3.1.0]hexane-containing compounds have been developed as potent and selective CB2 agonists. For instance, APD371, a compound with a bicyclo[3.1.0]hexane fragment fused to a pyrazole ring, has entered clinical trials for the treatment of chronic pain.[8]

Signaling Pathway of CB2 Receptor Agonists

Upon agonist binding, the CB2 receptor, a Gi/o-coupled GPCR, undergoes a conformational change that leads to the dissociation of the G-protein heterotrimer. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can activate other downstream effectors, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in cell proliferation and differentiation.

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gαiβγ CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits (Gαi) ERK ERK1/2 G_protein->ERK Activates (Gβγ) Agonist This compound Derivative (Agonist) Agonist->CB2 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Inflammation and Pain PKA->Cellular_Response Leads to Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Transcription_Factors->Cellular_Response Leads to

CB2 Receptor Agonist Signaling Pathway
Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Modulators

Metabotropic glutamate receptors, particularly the mGluR2 and mGluR3 subtypes, are implicated in a variety of central nervous system (CNS) disorders, including anxiety, psychosis, and depression.[9][10] The development of selective mGluR2/3 modulators is a key area of research. The cis-bicyclo[3.1.0]hexane scaffold has been utilized to create rigidified analogs of glutamate, leading to potent and selective mGluR2/3 agonists and antagonists.[9][11] For example, eglumegad (LY354740), a potent mGluR2/3 agonist, features this bicyclic core and has been investigated in clinical trials for anxiety and addiction.[8]

Signaling Pathway of mGluR2/3 Agonists

mGluR2 and mGluR3 are also Gi/o-coupled GPCRs.[12] Their activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[12] This reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a dampening of excessive glutamate release and a reduction in neuronal excitability.[12]

mGluR23_Signaling cluster_membrane Cell Membrane mGluR mGluR2/3 G_protein Gαiβγ mGluR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits (Gαi) Ion_Channels Ion Channels G_protein->Ion_Channels Modulates (Gβγ) Agonist This compound Derivative (Agonist) Agonist->mGluR Binds ATP ATP ATP->AC cAMP->Ion_Channels Modulates Neurotransmitter_Release Reduced Glutamate Release Ion_Channels->Neurotransmitter_Release Leads to

mGluR2/3 Agonist Signaling Pathway
Adenosine A3 Receptor (A3AR) Ligands

The adenosine A3 receptor is highly expressed in inflammatory and cancer cells, making it an attractive target for therapeutic intervention.[3][13] The incorporation of the cis-bicyclo[3.1.0]hexane scaffold, also known as a (N)-methanocarba system in this context, in place of the furanose ring of nucleosides has been shown to increase the potency and selectivity for the A3AR over other adenosine receptor subtypes.[3][14] These modified nucleoside analogs are being investigated for the treatment of inflammatory diseases and cancer.[3]

Signaling Pathway of A3AR Agonists

The A3AR is also a Gi/o-coupled GPCR.[13] Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase and a decrease in cAMP.[13] Additionally, A3AR activation can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Receptor G_protein Gαiβγ A3AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_protein->AC Inhibits (Gαi) G_protein->PLC Activates (Gβγ) Agonist This compound Nucleoside Analog Agonist->A3AR Binds ATP ATP ATP->AC Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Anti-inflammatory & Anticancer Effects Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

A3AR Agonist Signaling Pathway

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective activity at various targets.

Quantitative SAR Data for Selected Derivatives
Compound IDTargetModificationActivity (IC50/Ki)Reference
1 mGluR2/3 Antagonist3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analog46 nM (hmGlu2), 46.1 nM (hmGlu3)[11]
2 A3AR LigandBicyclo[3.1.0]hexane-based nucleoside0.38 µM (Ki)[3][14]

Analysis of SAR:

  • For mGluR2/3 antagonists , the precise stereochemistry and nature of the substituents at the 3 and 4 positions of the bicyclo[3.1.0]hexane ring are critical for potent activity. The constrained nature of the scaffold likely orients the glutamate-like pharmacophore in an optimal conformation for binding to the orthosteric site of the receptor.[11]

  • For A3AR ligands , modifications at the 1-, 2-, and 6-positions of the purine ring, as well as variations at the 5'-position of the bicyclo[3.1.0]hexane moiety, have been explored to modulate affinity and selectivity.[3][14] The bicyclic core serves to lock the ribose-like moiety in a specific pucker, which is favored for A3AR binding.[14]

Experimental Protocols for Biological Evaluation

The biological characterization of this compound derivatives relies on a suite of in vitro assays to determine their affinity, potency, and functional activity at their respective targets.

General Workflow for In Vitro Screening

Screening_Workflow Start Synthesized this compound Derivatives Primary_Binding Primary Screen: Radioligand Binding Assay Start->Primary_Binding Determine Affinity (Ki) Secondary_Functional Secondary Screen: Functional Assay (e.g., cAMP, Ca²⁺ flux) Primary_Binding->Secondary_Functional Active Compounds Selectivity Selectivity Profiling: Binding/Functional Assays at Related Receptors Secondary_Functional->Selectivity Potent Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis Selective Compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Leads

General In Vitro Screening Workflow
Protocol 1: Adenosine A3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the A3AR.

Materials:

  • HEK293 cell membranes expressing human A3AR.[13]

  • Radioligand: e.g., a selective A3AR antagonist radioligand.[13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]

  • Test compounds dissolved in DMSO.

  • 96-well plates and filtration apparatus.

  • Scintillation cocktail and counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration near its Kd value.

  • Membrane Addition: Add the A3AR-expressing cell membranes to initiate the binding reaction. The final assay volume is typically 250 µL.[15]

  • Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[15]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Drying: Dry the filters completely.[15]

  • Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.[15]

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cannabinoid Receptor (CB2) Functional Assay (cAMP Measurement)

This protocol measures the ability of a test compound to act as an agonist at the CB2 receptor by quantifying its effect on intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human CB2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Test compounds dissolved in DMSO.

  • Cell culture medium and plates.

Step-by-Step Methodology:

  • Cell Plating: Seed the CB2-expressing cells into 96- or 384-well plates and culture overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing the test compounds at various concentrations. Incubate for a defined period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Co-incubate with the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion and Future Perspectives

The this compound framework and its derivatives represent a compelling class of compounds in contemporary drug discovery. Their inherent conformational rigidity provides a strategic advantage in the design of potent and selective ligands for a variety of challenging biological targets, particularly GPCRs. The successful development of clinical candidates for pain, anxiety, and inflammation underscores the therapeutic potential of this scaffold. Future research in this area will likely focus on the exploration of novel derivatives with improved pharmacokinetic profiles, the expansion of their application to other target classes, and the use of advanced computational methods to guide the rational design of next-generation therapeutics based on this privileged structural motif.

References

  • Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters, 10(5), 881–884. Available from: [Link]

  • Kiec-Kononowicz, K., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2205. Available from: [Link]

  • Monn, J. A., et al. (2007). Synthesis and metabotropic glutamate receptor activity of S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate: identification of potent, selective, and orally bioavailable agonists for mGlu2/3 receptors. Journal of Medicinal Chemistry, 50(2), 233–240. Available from: [Link]

  • Han, S., et al. (2017). Discovery of APD371: A Potent and Selective Bicyclo[3.1.0]hexane-Based Cannabinoid Receptor 2 (CB2) Agonist for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters, 8(12), 1309–1313. Available from: [Link]

  • Barham, J. P., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9823–9831. Available from: [Link]

  • Kaur, J., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships. International Journal of Molecular Sciences, 23(7), 3741. Available from: [Link]

  • Gloriam, D. E., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3+2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9823-9831. Available from: [Link]

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205–237. Available from: [Link]

  • Tosh, D. K., et al. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(4), 651–657. Available from: [Link]

  • Promega Connections. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Available from: [Link]

  • Wikipedia. Metabotropic glutamate receptor. Available from: [Link]

  • Jacobson, K. A., et al. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(4), 651–657. Available from: [Link]

  • INDIGO Biosciences. Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1). Available from: [Link]

  • Foster, A. C., & Kemp, J. A. (2006). Glutamate- and GABA-based CNS therapeutics. Current Opinion in Pharmacology, 6(1), 7–17. Available from: [Link]

  • Preprints.org. (2022). Development of Bicyclo[3.1.0]hexane-based A 3 Receptor Ligands – Closing the Gaps in the Structure-affinity Relationships. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Metabotropic glutamate receptors. Available from: [Link]

  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5737–5741. Available from: [Link]

  • van der Tuin, J., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14, 1243105. Available from: [Link]

  • Onwordi, E. C., et al. (2025). Imaging Metabotropic Glutamate Receptor 5 and Excitatory Neural Activity in Autism. American Journal of Psychiatry. Available from: [Link]

  • Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic letters, 10(5), 881–884. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Kiec-Kononowicz, K., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships. Molecules (Basel, Switzerland), 27(7), 2205. Available from: [Link]

  • Monn, J. A., et al. (2004). Method for synthesis of bicyclo[2][14]hexane derivatives and intermediate compound to this end. Google Patents, RU2388747C2. Available from:

  • Stoddart, L. A., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1362–1372. Available from: [Link]

  • Wechalekar, K. (2025). Adenosine. Radiopaedia.org. Available from: [Link]

Sources

Methodological & Application

Applikations- und Protokollhandbuch: Derivatisierung der Hydroxylgruppe in cis-Bicyclo[3.1.0]hexan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Handbuch bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung der Hydroxylgruppe von cis-Bicyclo[3.1.0]hexan-3-ol. Als Senior Application Scientist habe ich dieses Dokument verfasst, um nicht nur schrittweise Protokolle bereitzustellen, sondern auch die zugrunde liegenden mechanistischen Prinzipien und die strategische Bedeutung dieser Transformationen im Kontext der medizinischen Chemie zu erläutern. Die Bicyclo[3.1.0]hexan-Einheit ist ein bedeutendes Strukturelement in der modernen Wirkstoffforschung, da sie als konformationell beschränktes Bioisoster für Cyclohexanringe dient.[1][2] Die starre, wannenförmige Konformation des cis-verknüpften Systems ermöglicht eine präzise räumliche Anordnung von Substituenten, was zu einer erhöhten Bindungsaffinität und Selektivität an biologischen Zielstrukturen führen kann.[1][2]

Dieses Handbuch behandelt drei fundamentale Derivatisierungsstrategien: Veresterung, Veretherung und Oxidation. Jedes Kapitel enthält detaillierte, validierte Protokolle, mechanistische Erläuterungen und sicherheitsrelevante Hinweise, um eine erfolgreiche und reproduzierbare Durchführung im Labor zu gewährleisten.

Einleitung: Die strategische Bedeutung von this compound-Derivaten

Das cis-Bicyclo[3.1.0]hexan-Gerüst ist ein faszinierendes und wertvolles Strukturelement in der organischen Synthese und der medizinischen Chemie. Seine einzigartige dreidimensionale Struktur, die aus einem fusionierten Cyclopentan- und einem Cyclopropanring besteht, verleiht Molekülen eine definierte und rigide Konformation.[1] Im Gegensatz zum flexiblen Cyclohexanring, der zwischen verschiedenen Sessel- und Wannenkonformationen wechseln kann, fixiert das Bicyclo[3.1.0]hexan-System die Substituenten in einem spezifischen räumlichen Arrangement.[1][2] Diese Eigenschaft ist von unschätzbarem Wert bei der Entwicklung von Wirkstoffen, da sie eine optimierte Interaktion mit den oft hochstrukturierten Bindungstaschen von Proteinen ermöglicht.

This compound ist ein zentraler Baustein, der den Zugang zu einer Vielzahl von Derivaten eröffnet. Die Hydroxylgruppe an der C3-Position ist ein vielseitiger "Ankerpunkt" für die Einführung verschiedener funktioneller Gruppen, die die physikochemischen und pharmakologischen Eigenschaften des Moleküls maßgeblich beeinflussen können. Durch Reaktionen wie Veresterung, Veretherung oder Oxidation können Forscher systematisch die Lipophilie, Polarität, Wasserstoffbrückenbindungsfähigkeit und metabolische Stabilität von Leitstrukturen modifizieren.

Anwendungsbereiche in der Wirkstoffforschung:

  • Konformationell beschränkte Analoga: Ersatz von Cyclohexyl- oder Phenylringen in bekannten Wirkstoffen zur Verbesserung der Potenz und Selektivität.

  • Glutamat-Rezeptor-Modulatoren: Das Gerüst ist in Agonisten für metabotrope Glutamatrezeptoren (mGluR) zu finden, die für die Behandlung von neurologischen und psychiatrischen Erkrankungen relevant sind.

  • Nukleosid-Analoga: Verwendung als starre Zucker-Mimetika in antiviralen oder antitumoralen Wirkstoffen.[3]

  • Synthetische Zwischenprodukte: Die inhärente Ringspannung des Cyclopropananteils ermöglicht einzigartige Umlagerungs- und Ringöffnungsreaktionen, die zu komplexen Molekülarchitekturen führen.[3]

Dieses Handbuch soll als Leitfaden für die rationale Modifikation von this compound dienen und Forschern die Werkzeuge an die Hand geben, um neue chemische Entitäten mit potenziell verbesserten biologischen Aktivitäten zu synthetisieren.

Synthese des Ausgangsmaterials: this compound

Die Verfügbarkeit des Ausgangsmaterials ist der erste kritische Schritt. This compound wird am zweckmäßigsten durch die stereoselektive Reduktion des entsprechenden Ketons, Bicyclo[3.1.0]hexan-3-on, hergestellt. Die Wahl des Reduktionsmittels ist hierbei entscheidend für die Stereochemie des resultierenden Alkohols. Hydridreagenzien wie Natriumborhydrid (NaBH₄) nähern sich dem Carbonylkohlenstoff typischerweise von der sterisch weniger gehinderten Seite. Im Fall des Bicyclo[3.1.0]hexan-3-ons ist dies die exo-Seite, was zur Bildung des thermodynamisch stabileren cis-(endo)-Alkohols führt.

Protokoll 2.1: Reduktion von Bicyclo[3.1.0]hexan-3-on zu this compound

Materialien:

  • Bicyclo[3.1.0]hexan-3-on

  • Natriumborhydrid (NaBH₄)

  • Methanol (MeOH), wasserfrei

  • Diethylether (Et₂O)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumchloridlösung (NaCl-Lösung)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Eisbad, Scheidetrichter

Prozedur:

  • Lösen Sie Bicyclo[3.1.0]hexan-3-on (1,0 Äq.) in wasserfreiem Methanol (ca. 10 mL pro 1 g Keton) in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Fügen Sie Natriumborhydrid (0,3 Äq.) portionsweise über einen Zeitraum von 15 Minuten hinzu. Achten Sie darauf, dass die Temperatur 5 °C nicht übersteigt.

  • Rühren Sie die Reaktionsmischung für 2 Stunden bei 0 °C. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach vollständiger Umsetzung neutralisieren Sie die Reaktion vorsichtig durch langsame Zugabe von 1 M HCl bei 0 °C, bis die Gasentwicklung aufhört.

  • Entfernen Sie den größten Teil des Methanols unter reduziertem Druck am Rotationsverdampfer.

  • Nehmen Sie den Rückstand in Diethylether auf und waschen Sie ihn nacheinander mit Wasser und gesättigter NaCl-Lösung.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Das resultierende Rohprodukt kann bei Bedarf durch Säulenchromatographie an Kieselgel (z. B. mit einem Eluentengemisch aus Hexan/Ethylacetat) gereinigt werden.

Mechanistische Betrachtung: Die stereoselektive Bildung des cis-Isomers ist das Ergebnis des kinetisch kontrollierten Angriffs des Hydridions von der konvexen (exo) Seite des bicyclischen Systems. Dies minimiert die sterische Hinderung mit dem Cyclopropanring und führt zum axialen Angriff, der den äquatorialen (endo) Alkohol ergibt.

G Ketone Bicyclo[3.1.0]hexan-3-on TransitionState Übergangszustand (exo-Angriff) Ketone->TransitionState Alcohol This compound TransitionState->Alcohol Protonierung (MeOH) Reagent NaBH₄ Reagent->TransitionState H⁻

Abbildung 1: Schematischer Arbeitsablauf der Reduktion.

Veresterung der Hydroxylgruppe

Die Veresterung ist eine der fundamentalsten Methoden zur Derivatisierung von Alkoholen. Sie ermöglicht die Einführung einer Vielzahl von Acylgruppen, wodurch die Lipophilie und die sterischen Ansprüche des Moleküls gezielt gesteuert werden können. Im Kontext der Wirkstoffentwicklung können Ester als Prodrugs dienen, die in vivo enzymatisch zum aktiven Alkohol gespalten werden.

Protokoll 3.1: Acetylierung mit Essigsäureanhydrid und Pyridin

Diese klassische Methode ist robust und eignet sich hervorragend für die Acetylierung von sekundären Alkoholen. Pyridin agiert sowohl als Base, um die entstehende Essigsäure zu neutralisieren, als auch als nukleophiler Katalysator.

Materialien:

  • This compound

  • Essigsäureanhydrid (Ac₂O)

  • Pyridin, wasserfrei

  • Dichlormethan (DCM), wasserfrei

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumhydrogencarbonatlösung (NaHCO₃-Lösung)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Prozedur:

  • Lösen Sie this compound (1,0 Äq.) in einer Mischung aus wasserfreiem DCM und Pyridin (ca. 3:1 v/v).[4]

  • Kühlen Sie die Lösung auf 0 °C ab.

  • Fügen Sie Essigsäureanhydrid (1,5 Äq.) tropfenweise hinzu.[4]

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht oder bis die DC eine vollständige Umsetzung anzeigt.[4]

  • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl (um überschüssiges Pyridin zu entfernen), Wasser, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Das Produkt, cis-Bicyclo[3.1.0]hexan-3-yl-acetat, wird in der Regel in hoher Reinheit erhalten und kann bei Bedarf weiter chromatographisch gereinigt werden.

Mechanistische Einblicke: Pyridin reagiert zunächst mit Essigsäureanhydrid zu einem hochreaktiven Acetylpyridinium-Ion. Dieses wird dann vom Sauerstoff der Hydroxylgruppe des Alkohols nukleophil angegriffen. Ein weiteres Molekül Pyridin deprotoniert anschließend den gebundenen Alkohol und setzt das acetylierte Produkt frei.

G cluster_0 Aktivierung cluster_1 Nukleophiler Angriff & Deprotonierung Ac2O Essigsäureanhydrid AcetylPyr Acetylpyridinium-Ion (hoch reaktiv) Ac2O->AcetylPyr + Pyr1 Pyridin Pyr1->AcetylPyr Intermediate Protoniertes Ester-Intermediat AcetylPyr->Intermediate Alcohol This compound Alcohol->Intermediate Nukleophiler Angriff Product cis-Bicyclo[3.1.0]hexan-3-yl-acetat Intermediate->Product Deprotonierung Pyr2 Pyridin Pyr2->Product

Abbildung 2: Mechanismus der Pyridin-katalysierten Acetylierung.

Veretherung der Hydroxylgruppe

Die Umwandlung der Hydroxylgruppe in eine Etherfunktion ist eine weitere wichtige Derivatisierung. Ether sind im Allgemeinen metabolisch stabiler als Ester und können die Lipophilie und die Wasserstoffbrückenbindungs-Akzeptor-Eigenschaften eines Moleküls verändern. Die klassische Williamson-Ethersynthese ist für sterisch gehinderte sekundäre Alkohole wie this compound oft ineffizient. Eine mildere und oft erfolgreichere Alternative ist die Mitsunobu-Reaktion.

Protokoll 4.1: O-Alkylierung über die Mitsunobu-Reaktion

Die Mitsunobu-Reaktion ermöglicht die Bildung einer C-O-Bindung unter milden Bedingungen und führt typischerweise zu einer Inversion der Stereochemie am Alkoholzentrum. Dies ist ein wichtiger Aspekt, der bei der Planung der Synthese berücksichtigt werden muss.

Materialien:

  • This compound

  • Ein primärer oder sekundärer Alkohol (R-OH, z. B. Methanol, Phenol)

  • Triphenylphosphin (PPh₃)

  • Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD)

  • Tetrahydrofuran (THF), wasserfrei

Prozedur:

  • Lösen Sie this compound (1,0 Äq.), den zu koppelnden Alkohol (1,2 Äq.) und Triphenylphosphin (1,5 Äq.) in wasserfreiem THF unter einer inerten Atmosphäre.[5]

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Fügen Sie DEAD oder DIAD (1,5 Äq.) langsam tropfenweise zu der gerührten Lösung hinzu. Eine Farbänderung und/oder die Bildung eines Niederschlags (Triphenylphosphinoxid) ist typisch.[5]

  • Lassen Sie die Reaktion über mehrere Stunden bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC.

  • Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel im Vakuum.

  • Der Rückstand wird direkt mittels Säulenchromatographie an Kieselgel gereinigt, um das Produkt vom Triphenylphosphinoxid und anderen Nebenprodukten zu trennen.

Mechanistische Betrachtung und Stereochemie: Die Reaktion beginnt mit dem Angriff von PPh₃ auf DEAD, wodurch ein Phosphonium-Addukt entsteht. Dieses wird vom Alkohol angegriffen, was zu einem Alkoxyphosphonium-Salz führt. Das Alkoholat des zweiten Alkohols (oder Phenols) fungiert dann als Nukleophil und führt einen Sɴ2-Angriff auf den Kohlenstoff des Alkoxyphosphonium-Salzes durch. Dieser Sɴ2-Schritt ist für die Inversion der Konfiguration verantwortlich. Ausgehend vom cis-(endo)-Alkohol würde man also den trans-(exo)-Ether als Hauptprodukt erwarten.

Oxidation zum Keton

Die Oxidation der sekundären Hydroxylgruppe zum Keton, Bicyclo[3.1.0]hexan-3-on, ist eine Schlüsselfunktionstransformation. Das Keton dient als vielseitiges Zwischenprodukt für eine Reihe weiterer Reaktionen, wie z. B. Grignard-Additionen, Wittig-Reaktionen oder reduktive Aminierungen, die eine C-C- oder C-N-Bindungsknüpfung an der C3-Position ermöglichen.

Protokoll 5.1: Swern-Oxidation

Die Swern-Oxidation ist eine milde und hochselektive Methode zur Oxidation von primären und sekundären Alkoholen, die unter kryogenen Bedingungen durchgeführt wird, um Nebenreaktionen zu minimieren. Sie ist besonders nützlich für Substrate, die empfindlich gegenüber harschen, auf Chrom basierenden Oxidationsmitteln sind.

Materialien:

  • This compound

  • Oxalylchlorid ((COCl)₂)

  • Dimethylsulfoxid (DMSO), wasserfrei

  • Triethylamin (Et₃N), wasserfrei

  • Dichlormethan (DCM), wasserfrei

Prozedur:

  • Richten Sie einen Dreihalskolben mit Thermometer, Tropftrichter und Inertgaszufuhr ein.

  • Lösen Sie Oxalylchlorid (1,5 Äq.) in wasserfreiem DCM und kühlen Sie die Lösung auf -78 °C (Aceton/Trockeneis-Bad).

  • Fügen Sie eine Lösung von DMSO (2,2 Äq.) in DCM langsam hinzu, sodass die Innentemperatur unter -60 °C bleibt. Rühren Sie für 15 Minuten.[6]

  • Fügen Sie eine Lösung von this compound (1,0 Äq.) in DCM tropfenweise hinzu, wiederum unter Beibehaltung einer Temperatur von unter -60 °C. Rühren Sie für 30 Minuten.[6]

  • Fügen Sie Triethylamin (5,0 Äq.) hinzu, rühren Sie für 15 Minuten bei -78 °C und lassen Sie die Reaktion dann langsam auf Raumtemperatur erwärmen.[7]

  • Quenchen Sie die Reaktion durch Zugabe von Wasser.

  • Trennen Sie die Phasen und extrahieren Sie die wässrige Phase mit DCM.

  • Waschen Sie die vereinten organischen Phasen mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um das rohe Bicyclo[3.1.0]hexan-3-on zu erhalten.

Mechanismus der Swern-Oxidation: Die Reaktion involviert die Aktivierung von DMSO mit Oxalylchlorid zum Elektrophil Chloro(dimethyl)sulfoniumchlorid. Der Alkohol greift dieses an und bildet ein Alkoxysulfoniumsalz. Die Zugabe der Base (Triethylamin) deprotoniert den Kohlenstoff neben dem Alkohol und bildet ein Schwefel-Ylid, das über einen fünfgliedrigen Übergangszustand kollabiert, um das Keton, Dimethylsulfid und Triethylammoniumchlorid zu bilden.[6][8]

G DMSO DMSO ActiveSpecies Aktives Elektrophil [Me₂SCl]⁺Cl⁻ DMSO->ActiveSpecies Oxalyl Oxalylchlorid Oxalyl->ActiveSpecies AlkoxySulfonium Alkoxysulfonium-Salz ActiveSpecies->AlkoxySulfonium Alcohol This compound Alcohol->AlkoxySulfonium Ylide Schwefel-Ylid AlkoxySulfonium->Ylide Ketone Bicyclo[3.1.0]hexan-3-on Ylide->Ketone Eliminierung Base Et₃N Base->Ylide Deprotonierung

Abbildung 3: Vereinfachter mechanistischer Pfad der Swern-Oxidation.

Charakterisierung der Derivate

Die erfolgreiche Synthese der Derivate muss durch geeignete analytische Methoden bestätigt werden. Die folgende Tabelle fasst die erwarteten spektroskopischen Daten für das Ausgangsmaterial und seine Hauptderivate zusammen. Die Daten für das Keton sind literaturbekannt, während die Daten für den Alkohol und das Acetat auf Basis chemischer Verschiebungsinkremente abgeschätzt werden.

VerbindungMethodeCharakteristische Signale (erwartet)
Bicyclo[3.1.0]hexan-3-on ¹H-NMR (CDCl₃)δ 2.19–1.94 (m, 5H), 1.78–1.70 (m, 1H), 1.22–1.14 (m, 1H), 0.96–0.88 (m, 1H)[3]
¹³C-NMR (CDCl₃)δ 215.2 (C=O), 31.4, 27.4, 22.6, 21.6, 13.5[3]
IR~1740 cm⁻¹ (C=O Streckschwingung, Fünfring-Keton)
This compound ¹H-NMR (CDCl₃)δ ~4.0-4.5 (m, 1H, CH-OH), breites Singulett für OH, komplexe Multipletts im aliphatischen Bereich.
¹³C-NMR (CDCl₃)δ ~65-75 (CH-OH), Signale für die Ringkohlenstoffe im Bereich von δ 10-40.
IR~3300-3500 cm⁻¹ (breit, O-H Streckschwingung), ~1050 cm⁻¹ (C-O Streckschwingung)
cis-Bicyclo[3.1.0]hexan-3-yl-acetat ¹H-NMR (CDCl₃)δ ~4.8-5.2 (m, 1H, CH-OAc), ~2.0 (s, 3H, -COCH₃).
¹³C-NMR (CDCl₃)δ ~170 (C=O, Ester), ~70-80 (CH-OAc), ~21 (-COCH₃).
IR~1735 cm⁻¹ (C=O Streckschwingung, Ester), ~1240 cm⁻¹ (C-O Streckschwingung, Ester)

Referenzen

  • Lowary, T. L. et al. (2008). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Organic Letters, 10(5), 881-884. [Link]

  • Fürstner, A. et al. (2007). Supporting Information for Platinum-Catalyzed Cycloisomerization Reactions of Enynes. [Link]

  • Waser, J. et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(45), 10716-10722. [Link]

  • Stoddart, J. F. et al. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. [Link]

  • Christmann, M. et al. (1992). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Liebigs Annalen der Chemie, 1992(8), 773-779. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • NIST. Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, (1α,3α,5α)-. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • Poindexter, G. S. et al. (2004). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. Journal of Medicinal Chemistry, 47(10), 2464-2467. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • PubChem. cis-Bicyclo[3.1.0]hexane. [Link]

  • Hruby, V. J. et al. (2000). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 65(18), 5779-5782. [Link]

  • Zhang, J. et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(18), 4738-4741. [Link]

  • Schinazi, R. F. et al. (2010). Synthesis of Conformationally Locked L-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template. The Journal of Organic Chemistry, 75(20), 6757-6766. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Moyano, A. et al. (2001). Photochemistry of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones. Regioselective synthesis of ortho-substituted phenols by Pauson-Khand reaction. Organic Letters, 3(20), 3197-3200. [Link]

  • Marquez, V. E. et al. (2006). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. The Journal of Organic Chemistry, 71(19), 7439-7442. [Link]

  • Arena Pharmaceuticals. (2011). A Practical and Scaleable Synthesis of 1 R ,5 S -Bicyclo[3.1.0]hexan-2-one. Organic Process Research & Development, 15(5), 1130-1137. [Link]

  • Paquette, L. A. et al. (1981). The Formation of the 2-Bicyclo[3.1 .O]hexyl Cation by Deamination and Solvolysis,l and the Effect. Journal of the Chemical Society, Perkin Transactions 2, 1981(2), 327-334. [Link]

  • Eli Lilly and Company. (2004). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. WO2005047215A2.

  • G. D. Searle & Co. (2004). Preparation of 3-azabicyclo [3.1.0] hexane derivatives. WO2005037790A1.

  • The Organic Chemistry Tutor. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

  • Ashby, E. C. et al. (1980). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry, 58(18), 1993-1996. [Link]

  • PubChemLite. This compound. [Link]

  • Organic Syntheses. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 125. [Link]

  • Stark, H. et al. (2013). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Journal of Medicinal Chemistry, 56(17), 7014-7025. [Link]

  • Himo, F. et al. (2011). Supporting Information for: Mechanistic Insights on the Baeyer-Villiger Oxidation of Bicyclic Ketones by Cyclohexanone Monooxygenase from Rhodococcus sp. HI-31. ChemCatChem, 3(9), 1469-1476. [Link]

  • Eli Lilly and Company. (2005). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. WO2005047215A2.

Sources

The Strategic Incorporation of cis-Bicyclo[3.1.0]hexan-3-ol in Modern Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of scaffolds available to the medicinal chemist, saturated bicyclic systems have emerged as powerful tools for navigating the complexities of chemical space. This guide focuses on a particularly valuable, yet perhaps underutilized, building block: cis-Bicyclo[3.1.0]hexan-3-ol . Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to significant advantages in drug design. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis and strategic application of this versatile scaffold.

The Rationale for Rigidity: Why cis-Bicyclo[3.1.0]hexane?

The cis-bicyclo[3.1.0]hexane framework is a conformationally restricted bioisostere of the ubiquitous cyclohexane ring.[1] While cyclohexane predominantly exists in a flexible chair conformation, the cis-fused cyclopropane ring in bicyclo[3.1.0]hexane locks the six-membered ring into a perpetual, distorted boat-like conformation.[1] This seemingly subtle structural perturbation has profound implications for medicinal chemistry:

  • Enhanced Target Binding: By pre-organizing the substituents in a defined spatial orientation, the entropic penalty upon binding to a biological target can be significantly reduced, potentially leading to a substantial increase in binding affinity.

  • Improved Selectivity: The rigid nature of the scaffold can enable more precise interactions with a specific receptor or enzyme active site, minimizing off-target effects and enhancing the therapeutic window.

  • Metabolic Stability: The bicyclic core is often more resistant to metabolic degradation compared to more flexible aliphatic rings, which can lead to improved pharmacokinetic profiles.[1]

  • Novel Chemical Space: The unique three-dimensional shape of the bicyclo[3.1.0]hexane system allows for the exploration of novel pharmacophoric arrangements that are not accessible with traditional scaffolds.

Synthesis of a Key Building Block: this compound

A reliable and scalable synthesis of the foundational building block is paramount for its widespread application. Herein, a detailed protocol for the preparation of this compound is provided, commencing from readily available cyclopent-2-en-1-ol. This two-step sequence involves a diastereoselective Simmons-Smith cyclopropanation followed by hydroboration-oxidation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of this compound via Simmons-Smith Cyclopropanation of Cyclopent-2-en-1-ol

The hydroxyl group of cyclopent-2-en-1-ol directs the cyclopropanation to the syn face, leading to the desired cis-fused bicyclic alcohol.[2][3]

  • Materials:

    • Cyclopent-2-en-1-ol

    • Diiodomethane (CH₂I₂)

    • Zinc-Copper couple (Zn(Cu))

    • Anhydrous Diethyl Ether (Et₂O)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add the Zinc-Copper couple.

    • Under a gentle flow of argon, add anhydrous diethyl ether to the flask.

    • Add diiodomethane dropwise to the stirred suspension of the Zn(Cu) couple. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. This forms the reactive organozinc carbenoid, often referred to as the Simmons-Smith reagent.[4]

    • After the initial exotherm subsides, add a solution of cyclopent-2-en-1-ol in anhydrous diethyl ether dropwise to the reaction mixture.

    • Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel.

Step 2: Alternative Synthesis via Hydroboration-Oxidation of Bicyclo[3.1.0]hex-2-ene

An alternative approach involves the hydroboration-oxidation of bicyclo[3.1.0]hex-2-ene. This method yields a mixture of exo- and endo-alcohols, with the exo-isomer often being the major product. The reaction proceeds with syn-addition of the borane to the less sterically hindered face of the double bond.[5][6]

  • Materials:

    • Bicyclo[3.1.0]hex-2-ene

    • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 3 M)

    • Hydrogen Peroxide (H₂O₂) solution (30% w/w in H₂O)

    • Diethyl Ether (Et₂O)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of bicyclo[3.1.0]hex-2-ene in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF complex solution dropwise via a syringe, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Cool the reaction mixture back to 0 °C and slowly add the aqueous sodium hydroxide solution, followed by the very careful, dropwise addition of the hydrogen peroxide solution. The addition of H₂O₂ is highly exothermic and must be done with caution.

    • After the addition is complete, warm the mixture to room temperature and stir for a further 1-2 hours.

    • Add diethyl ether to the reaction mixture and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mixture of this compound isomers by flash column chromatography.

Applications in Medicinal Chemistry: Case Studies and Protocols

The true utility of this compound is realized in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Case Study 1: Precursors for Conformationally Restrained Phencyclidine (PCP) Analogs

The cis-bicyclo[3.1.0]hexane scaffold has been employed to create rigid analogs of phencyclidine to probe the pharmacophore of the PCP receptor.[1] The synthesis of these analogs often begins with the oxidation of this compound to the corresponding ketone.

Protocol: Oxidation of this compound to Bicyclo[3.1.0]hexan-3-one

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel

    • Anhydrous Diethyl Ether (Et₂O)

  • Procedure (using PCC):

    • To a stirred suspension of PCC in anhydrous DCM, add a solution of this compound in anhydrous DCM dropwise at room temperature.

    • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the combined filtrates under reduced pressure to yield bicyclo[3.1.0]hexan-3-one, which can often be used in the next step without further purification.

Case Study 2: Key Intermediate for the HIV Capsid Inhibitor Lenacapavir

A derivative of bicyclo[3.1.0]hexane, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, is a crucial intermediate in the synthesis of the potent, long-acting HIV drug Lenacapavir.[7] This highlights the importance of this scaffold in accessing novel and effective therapeutics. Lenacapavir targets the HIV capsid protein, a novel mechanism of action in the fight against HIV.[7]

Case Study 3: Development of Potent and Selective mGluR2/3 Agonists

The bicyclo[3.1.0]hexane core has been instrumental in the development of metabotropic glutamate receptor (mGluR) modulators. For example, eglumegad (LY354740), a potent and selective mGluR2/3 agonist, features this rigid scaffold as a constrained analog of L-glutamate.[1] The defined stereochemistry of the bicyclic system was critical for achieving high potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The rigid nature of the cis-bicyclo[3.1.0]hexane scaffold allows for a more straightforward interpretation of structure-activity relationships. The defined spatial orientation of substituents often leads to sharp SAR, where small structural modifications can result in significant changes in biological activity.

Compound/AnalogTargetPotencyReference
Eglumegad (LY354740)mGluR2/3 AgonistPotent and selective[1]
APD371CB2 AgonistPotent[1]
Bicyclo[3.1.0]hexanylpiperazine analogNPY Y1 AntagonistIC₅₀ = 62 nM[1]
MRS7334 (Methanocarba nucleoside)A3 Adenosine Receptor AgonistKᵢ = 280 pM[1]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]Antitumor AgentIC₅₀ = 4.2 - 24.1 µM[8]

Visualizing the Workflow and Concepts

To better illustrate the strategic role of this compound in a drug discovery cascade and its key synthetic transformations, the following diagrams are provided.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis & Elaboration cluster_1 Drug Discovery Cascade Starting Material Starting Material This compound This compound Starting Material->this compound 2-Step Synthesis Functionalized Intermediates Functionalized Intermediates This compound->Functionalized Intermediates Oxidation, etc. Library Synthesis Library Synthesis Functionalized Intermediates->Library Synthesis Input Screening & Hit ID Screening & Hit ID Library Synthesis->Screening & Hit ID Lead Optimization (SAR) Lead Optimization (SAR) Screening & Hit ID->Lead Optimization (SAR) Candidate Selection Candidate Selection Lead Optimization (SAR)->Candidate Selection

Caption: Drug discovery workflow utilizing this compound.

Synthetic_Scheme start Cyclopent-2-en-1-ol intermediate This compound start->intermediate Simmons-Smith Cyclopropanation ketone Bicyclo[3.1.0]hexan-3-one intermediate->ketone Oxidation (PCC/DMP) final_product Medicinally Relevant Analogs ketone->final_product Further Elaboration

Caption: Key synthetic transformations of this compound.

Conclusion

The this compound scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its inherent rigidity provides a means to pre-organize molecular architecture, leading to improvements in binding affinity, selectivity, and metabolic stability. The synthetic accessibility of this building block, coupled with its successful incorporation into a range of biologically active compounds, including a marketed HIV drug, underscores its importance and potential for future drug discovery endeavors. By understanding the principles behind its application and mastering its synthesis, researchers can unlock new avenues for the development of innovative therapeutics.

References

  • Epstein, J. W., et al. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. U.S. Patent No. 9,205,074 B2. Washington, DC: U.S.
  • Muriel, B., Gagnebin, A., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10733–10738. [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Link, J. O., et al. (2020). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development, 24(10), 2184–2193. [Link]

  • Soderquist, J. A. (2001). Hydroboration. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Inc.
  • Monn, J. A., et al. (2015). Synthesis and pharmacological characterization of C4-disubstituted analogs of 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate: identification of a potent, selective metabotropic glutamate receptor agonist and determination of agonist-bound human mGlu2 and mGlu3 amino terminal domain structures. Journal of Medicinal Chemistry, 58(4), 1776–1794. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Zarubaev, V. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Waser, J., et al. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. [Link]

  • Monn, J. A., et al. (1998). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 41(16), 2980–2993. [Link]

  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. [Link]

  • Charette, A. B., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Eli Lilly and Company. (2005). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
  • DOV Pharmaceutical, Inc. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. U.S. Patent No. 9,133,159 B2. Washington, DC: U.S.
  • Zhang, J., et al. (2022). Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes. Organic Letters, 25(1), 108–112. [Link]

  • Balova, I. A., et al. (2018). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 14, 2806–2814. [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. NIST Chemistry WebBook. [Link]

  • Leah4sci. (2015, March 25). Hydroboration Oxidation Mechanism. YouTube. [Link]

  • Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(5), 2305. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The bicyclo[3.1.0]hexane framework is a structurally significant motif in medicinal chemistry, prized for its conformational rigidity which makes it an excellent bioisostere for various ring systems in bioactive molecules.[1] A derivative of this scaffold, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, has emerged as a critical chiral building block in the synthesis of groundbreaking therapeutics. Most notably, it is a cornerstone intermediate in the production of Lenacapavir, a first-in-class HIV capsid inhibitor.[1][2] The precise stereochemistry conferred by this intermediate is paramount to the drug's potent antiviral activity.

This document provides a comprehensive guide for the large-scale synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, designed for researchers, scientists, and drug development professionals. The presented methodology is based on a robust and scalable six-step synthesis commencing from the readily available and inexpensive chiral starting material, (R)-epichlorohydrin.[2][3] This process, which has been successfully demonstrated on a hundred-gram scale, involves a four-step telescoped synthesis of a key bicyclic ketone intermediate, followed by an iodine-promoted hydroxylation and a final oxidation step, achieving an overall yield of approximately 25%.[3]

Synthetic Strategy Overview

The synthetic route is designed for efficiency and scalability, minimizing the need for purification of intermediates through a telescoped approach for the initial four steps. The overall transformation can be visualized as follows:

G cluster_0 Telescoped Synthesis of Bicyclic Ketone cluster_1 Functional Group Interconversion A (R)-Epichlorohydrin B (R)-1-chloro-5-hexen-2-ol A->B  Allylmagnesium  Chloride C (R)-1,2-epoxyhex-5-ene B->C  NaOH  (Ring Closure) D (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol C->D  LTMP  (Intramolecular  Cyclopropanation) E (1R,5S)-Bicyclo[3.1.0]hexan-2-one D->E  TEMPO/NaOCl  (Oxidation) F (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-ol E->F  Iodine, NaOMe/MeOH  (Hydroxylation/  Acetalization) G (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one (Final Product) F->G  Albright-Goldman  Oxidation

Caption: Overall synthetic workflow from (R)-Epichlorohydrin to the target molecule.

Part 1: Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one

This part of the synthesis involves four sequential reactions that are performed without isolation of the intermediates, significantly improving process efficiency and reducing material loss.

Step 1 & 2: Synthesis of (R)-1,2-epoxyhex-5-ene

Causality of Experimental Choices: The synthesis begins with the nucleophilic ring-opening of (R)-epichlorohydrin using allylmagnesium chloride. This Grignard reagent provides the necessary carbon framework for the subsequent intramolecular cyclopropanation. The choice of a Grignard reagent is cost-effective for large-scale operations. The subsequent ring-closure to the epoxide is achieved under basic conditions with sodium hydroxide, a standard and economical method for forming epoxides from chlorohydrins.

Detailed Protocol:

  • Ring-Opening: To a solution of (R)-epichlorohydrin in a suitable solvent such as THF, slowly add a solution of allylmagnesium chloride at a controlled temperature (typically below 5 °C) to manage the exothermic reaction. The reaction progress is monitored by GC-MS until the starting material is consumed.

  • Ring Closure: Upon completion, an aqueous solution of sodium hydroxide is added to the reaction mixture to facilitate the intramolecular cyclization to form (R)-1,2-epoxyhex-5-ene.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., MTBE). The combined organic layers are then washed and concentrated. For the telescoped process, this crude solution is used directly in the next step after solvent exchange if necessary.

Step 3: Intramolecular Cyclopropanation to (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol

Causality of Experimental Choices: The key cyclopropanation step is achieved using a strong, non-nucleophilic base, Lithium 2,2,6,6-tetramethylpiperidide (LTMP). LTMP is generated in situ from n-butyllithium and 2,2,6,6-tetramethylpiperidine (TMP). This base is capable of deprotonating the epoxide at the carbon adjacent to the oxygen, initiating an intramolecular nucleophilic attack on the tethered alkene to form the bicyclic alcohol.[4] This method is highly diastereoselective.[5]

Detailed Protocol:

  • LTMP Formation: In a separate reactor, a solution of 2,2,6,6-tetramethylpiperidine (TMP) in a suitable solvent (e.g., MTBE) is cooled to a low temperature (e.g., -20 °C), and n-butyllithium is added slowly.

  • Cyclopropanation: The solution of crude (R)-1,2-epoxyhex-5-ene is then slowly added to the pre-formed LTMP solution, maintaining a low temperature. The reaction is stirred until complete conversion is observed by GC-MS.

  • Quenching: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride).

Step 4: Oxidation to (1R,5S)-Bicyclo[3.1.0]hexan-2-one

Causality of Experimental Choices: The secondary alcohol is oxidized to the corresponding ketone using a TEMPO-catalyzed oxidation with sodium hypochlorite (bleach) as the terminal oxidant.[2][5] This method is advantageous for large-scale synthesis due to its catalytic nature, mild reaction conditions, and the use of inexpensive and readily available reagents. Careful pH control is crucial to avoid side reactions.[5]

Detailed Protocol:

  • Reaction Setup: The crude solution of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol is combined with an aqueous buffer solution (e.g., potassium phosphate) and cooled.

  • Oxidation: Catalytic amounts of TEMPO and potassium bromide are added, followed by the slow addition of sodium hypochlorite solution, maintaining the temperature below 5 °C. The pH of the reaction mixture should be carefully monitored and maintained in the optimal range (typically pH 9-10) to ensure efficient oxidation and minimize side-product formation.[5]

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, and concentrated. The crude (1R,5S)-bicyclo[3.1.0]hexan-2-one is then purified by vacuum distillation to yield the pure ketone.[3]

Parameter Value Reference
Overall Yield (4-steps)~55%[3]
Purity (by GC-MS)>92 A%[3]
Enantiomeric Excess100%[3]

Part 2: Synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one

Step 5: Iodine-Promoted α-Hydroxylation and Acetalization

Causality of Experimental Choices: This step cleverly combines an α-hydroxylation and an acetalization in a one-pot procedure. The reaction of the ketone with iodine in the presence of sodium methoxide in methanol leads to the formation of an α-iodo ketone intermediate. This intermediate then undergoes nucleophilic substitution by methoxide to form the α-hydroxy ketone, which is subsequently protected in situ as the dimethyl acetal under the reaction conditions.[3][6][7] This approach avoids the isolation of the potentially unstable α-hydroxy ketone.

Detailed Protocol:

  • Reaction Setup: A solution of sodium methoxide in methanol is prepared and cooled to approximately -10 °C.

  • Iodination: Iodine is added to the cooled methanolic sodium methoxide solution.

  • Hydroxylation/Acetalization: A solution of (1R,5S)-bicyclo[3.1.0]hexan-2-one in a suitable solvent is then added dropwise to the iodine-containing solution, maintaining the low temperature. The reaction is stirred until completion.

  • Work-up: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium sulfite) to consume excess iodine. The product is then extracted with an organic solvent, and the combined organic layers are washed and concentrated to yield crude (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-ol.[3]

Step 6: Albright-Goldman Oxidation to the Final Product

Causality of Experimental Choices: The final step is the oxidation of the secondary alcohol to the target ketone. The Albright-Goldman oxidation, which utilizes a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride, is a mild and efficient method for this transformation.[8][9][10] It is particularly well-suited for substrates that may be sensitive to harsher oxidizing agents.

Detailed Protocol:

  • Reaction Setup: The crude (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-ol is dissolved in a mixture of DMSO and a suitable organic solvent.

  • Oxidation: Acetic anhydride is added to the solution, and the reaction is stirred at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by an appropriate method, such as column chromatography or crystallization, to afford the final product, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one.[3]

Parameter Value Reference
Overall Yield (6-steps)~25%[3]
PurityHigh[3]
Enantiomeric PurityEnantiomerically Pure[3]

Analytical Quality Control

A robust quality control process is essential to ensure the identity, purity, and enantiomeric excess of the final product and key intermediates.

G Start Sample GCMS GC-MS (Purity & Intermediate ID) Start->GCMS NMR NMR (1H, 13C) (Structure Verification) Start->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Start->Chiral_HPLC Result Pass/Fail GCMS->Result NMR->Result Chiral_HPLC->Result

Caption: Quality control workflow for intermediates and final product.

Key Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to monitor the progress of the telescoped reactions and to assess the purity of the distilled bicyclic ketone intermediate.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for structural verification of the intermediates and the final product.

    • (1R,5S)-Bicyclo[3.1.0]hexan-2-one:

      • 1H NMR (600 MHz, CDCl3): δ 2.19–1.94 (m, 5H), 1.78–1.70 (m, 1H), 1.22–1.14 (m, 1H), 0.96–0.88 (m, 1H).[3]

      • 13C NMR (151 MHz, CDCl3): δ 215.2, 31.4, 27.4, 22.6, 21.6, 13.5.[3][5]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess of the chiral intermediates and the final product. A suitable chiral stationary phase (e.g., polysaccharide-based) should be employed with an appropriate mobile phase to achieve baseline separation of the enantiomers.

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Specific Hazards and Handling:

  • Allylmagnesium chloride: This Grignard reagent is highly flammable and reacts violently with water.[11][12][13] It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • TEMPO-mediated oxidation: While generally safe, these reactions can become exothermic if the addition of the oxidant is too rapid.[14] Temperature control is crucial.

  • Iodine: A strong oxidizer that can cause severe skin and eye irritation.[15] Inhalation of vapors should be avoided.

  • Waste Disposal:

    • Iodine-containing waste: Should be quenched with a reducing agent like sodium thiosulfate before disposal.[16] Dispose of in accordance with local, state, and federal regulations.[16][17][18] Do not dispose of down the drain.

    • Solvent Waste: Halogenated and non-halogenated solvent waste streams should be segregated for proper disposal.

Emergency Procedures:

  • Spills: In case of a spill, evacuate the area and contain the spill with an appropriate absorbent material.

  • Fire: Use a dry chemical or CO2 extinguisher for fires involving organometallic reagents. Do not use water.

References

  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. ACS Publications. [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Publications. [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s - VeriXiv. VeriXiv. [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC - NIH. National Institutes of Health. [Link]

  • A Practical and Scaleable Synthesis of 1 R ,5 S -Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of ( R )-1,2-Epoxyhex-5-ene | Request PDF - ResearchGate. ResearchGate. [Link]

  • Metal Catalyst Free Direct α-Iodination of Ketones with Molecular Iodine. - ResearchGate. ResearchGate. [Link]

  • Reaction mechanism of epichlorohydrin synthesis from allylchloride. - ResearchGate. ResearchGate. [Link]

  • Biocatalytic Production of a Key Chiral Intermediate of the HIV Capsid Inhibitor Lenacapavir - ChemRxiv. ChemRxiv. [Link]

  • Large-Scale Oxidations in the Pharmaceutical Industry | Chemical Reviews. ACS Publications. [Link]

  • Method for synthesizing alpha-iodo-beta keto acetal compound - Google Patents.
  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Albright–Goldman oxidation - YouTube. YouTube. [Link]

    • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]

  • A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC - PubMed Central. National Institutes of Health. [Link]

  • Iodine promoted α-hydroxylation of ketones - RSC Publishing. Royal Society of Chemistry. [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. Case Western Reserve University. [Link]

  • Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir - Medicines for All Institute. Virginia Commonwealth University. [Link]

  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block | Semantic Scholar. Semantic Scholar. [Link]

  • (PDF) Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system - ResearchGate. ResearchGate. [Link]

  • TEMPO-Mediated Oxidations. organic-chemistry.org. [Link]

  • Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production P - CHIMIA. CHIMIA. [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. - VeriXiv. VeriXiv. [Link]

  • Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene - PMC - NIH. National Institutes of Health. [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Ring-Opening Alternating Copolymerization of Epichlorohydrin and Cyclic Anhydrides Using Single- and Two-Component Metal-Free Catalysts | Request PDF - ResearchGate. ResearchGate. [Link]

  • Iodoketone synthesis by iodination - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Albright Goldman Oxidation_ Explanation - YouTube. YouTube. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Lab-Scale Cyclopropanation in a Variety of Solvents with Rh 2... - ResearchGate. ResearchGate. [Link]

  • α-Hydroxylation of carbonyls using iodine - Sci-Hub. Sci-Hub. [Link]

  • (PDF) Development and Validation of a Novel RP-HPLC Method for Quantification of Lenacapavir in Pharmaceutical Formulations: Research Article - ResearchGate. ResearchGate. [Link]

  • Iodine Disposal For Businesses - Collect and Recycle. Collect and Recycle. [Link]

  • TEMPO oxidation advice : r/Chempros - Reddit. Reddit. [Link]

  • α-hydroxy ketones and aldehydes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Albright-Goldman oxidation? : r/chemistry - Reddit. Reddit. [Link]

  • Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: The Strategic Use of cis-Bicyclo[3.1.0]hexan-3-ol Derivatives in the Synthesis of Potent and Selective mGluR2/3 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Introduction: The Rationale for a Rigid Scaffold

The metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are critical G-protein coupled receptors (GPCRs) in the central nervous system that modulate glutamatergic neurotransmission. Their activation is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and addiction. The endogenous ligand, L-glutamate, is highly flexible, which allows it to bind to a wide variety of glutamate receptors. This lack of selectivity is a significant hurdle in drug development.

The bicyclo[3.1.0]hexane framework has emerged as a key structural motif in the design of potent and selective mGluR2/3 agonists.[1][2] This rigid scaffold acts as a conformationally constrained analog of L-glutamate, locking the key pharmacophoric elements—the α-amino acid and distal carboxyl groups—in a specific orientation that is believed to mimic the bioactive conformation for mGluR2/3.[3][4] This conformational restriction significantly enhances binding affinity and selectivity for the target receptors.[1] Furthermore, the bicyclo[3.1.0]hexane core can improve metabolic stability and resistance to degradation, leading to better pharmacokinetic profiles.[1]

One of the most successful mGluR2/3 agonists incorporating this scaffold is Eglumegad (LY354740).[1][3][4] This document will provide a detailed overview of the synthetic strategies employing cis-bicyclo[3.1.0]hexan-3-ol and related intermediates in the synthesis of such agonists, with a focus on the key chemical transformations and the subsequent biological evaluation.

Signaling Pathway of mGluR2/3 Agonists

Activation of mGluR2 and mGluR3, which are Gαi/o-coupled receptors, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels is a hallmark of mGluR2/3 activation and forms the basis of the functional assays used to characterize agonist potency.

mGluR2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist mGluR2/3 Agonist (e.g., Eglumegad) mGluR2_3 mGluR2/3 Agonist->mGluR2_3 Binds G_protein Gαi/o-protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular_Response Modulation of Neurotransmission cAMP->Cellular_Response Reduced Level Leads to Synthetic_Workflow Start Bicyclo[3.1.0]hexan-3-one (or derivative) Hydantoin Hydantoin Formation (Bucherer-Bergs Reaction) Start->Hydantoin Hydrolysis1 Exhaustive Hydrolysis Hydantoin->Hydrolysis1 Esterification Esterification Hydrolysis1->Esterification Hydrolysis2 Final Hydrolysis Esterification->Hydrolysis2 Purification Purification (Ion-Exchange) Hydrolysis2->Purification Final_Product mGluR2/3 Agonist (e.g., Eglumegad) Purification->Final_Product

Figure 2: General Synthetic Workflow.

Protocol 1: Synthesis of the Hydantoin Intermediate via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone in this synthetic route, enabling the one-pot synthesis of a spiro-hydantoin from a ketone, which serves as the precursor to the desired α-amino acid functionality. [5][6] Rationale: This multicomponent reaction is highly efficient for creating the hydantoin ring system. The use of ammonium carbonate and potassium cyanide provides the necessary reagents to introduce both the nitrogen atoms and the carbonyl groups of the hydantoin ring, as well as the nitrile that is ultimately hydrolyzed to the carboxylic acid. [5][7] Materials:

  • Bicyclo[3.1.0]hexan-3-one derivative

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a sealed reaction vessel, dissolve the bicyclo[3.1.0]hexan-3-one derivative in a mixture of ethanol and water.

  • Add potassium cyanide (or sodium cyanide) and ammonium carbonate to the solution. [6][8]3. Seal the vessel and heat the reaction mixture, typically at 60-70°C, with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • The hydantoin product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the collected solid with cold water and then a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum. The resulting hydantoin is typically a mixture of two inseparable diastereomers, which is carried forward to the next step. [1] Self-Validation: The formation of the hydantoin can be confirmed by spectroscopic methods. The appearance of characteristic N-H and C=O stretches in the IR spectrum and the disappearance of the ketone C=O stretch of the starting material are key indicators. NMR spectroscopy will show the characteristic signals for the hydantoin ring protons and carbons.

Protocol 2: Hydrolysis and Purification to Yield the Final Agonist

Rationale: The hydantoin intermediate is a stable precursor that requires harsh conditions for the complete hydrolysis of both the amide bonds and the nitrile group to reveal the α-amino acid and the second carboxylic acid. Subsequent esterification and a final hydrolysis step are often employed to facilitate purification and isolation of the desired stereoisomer. [1] Materials:

  • Hydantoin intermediate from Protocol 1

  • Strong acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

  • Alcohol (e.g., methanol or ethanol) and an acid catalyst for esterification

  • Ion-exchange chromatography resin

Procedure:

  • Exhaustive Hydrolysis: Reflux the hydantoin intermediate in a concentrated aqueous solution of a strong acid or base for an extended period to hydrolyze the hydantoin ring and form the corresponding amino acid.

  • Esterification: After neutralization, the crude amino acid is esterified by refluxing in an alcohol with an acid catalyst. This converts the carboxylic acid groups to esters, which can aid in purification.

  • Final Hydrolysis: The purified ester is then hydrolyzed back to the dicarboxylic acid using acidic or basic conditions.

  • Purification: The final product is purified by ion-exchange chromatography to isolate the desired pure mGluR2/3 agonist. [1] Self-Validation: The final product should be characterized by high-resolution mass spectrometry to confirm its elemental composition and by chiral HPLC to determine its enantiomeric purity. The structure is confirmed by ¹H and ¹³C NMR spectroscopy.

Biological Evaluation: Assessing mGluR2/3 Agonist Activity

The functional activity of newly synthesized compounds as mGluR2/3 agonists is typically determined by their ability to inhibit forskolin-stimulated cAMP production in a cell-based assay. [3][4]The GloSensor™ cAMP assay is a sensitive and widely used method for this purpose. [9][10]

Protocol 3: GloSensor™ cAMP Assay for mGluR2/3 Agonist Potency

Rationale: This assay utilizes a genetically engineered form of firefly luciferase that is fused to a cAMP-binding domain. When intracellular cAMP levels are low (as is the case upon mGluR2/3 activation), there is minimal binding to the sensor, resulting in a low light output. Conversely, when cAMP levels are high, binding to the sensor causes a conformational change that increases luciferase activity and light emission. By measuring the inhibition of a forskolin-induced cAMP increase, the potency of an mGluR2/3 agonist can be accurately determined.

Materials:

  • HEK293 cells stably expressing human mGluR2 or mGluR3 and the GloSensor™ cAMP plasmid.

  • CO₂-independent cell culture medium.

  • GloSensor™ cAMP Reagent.

  • Forskolin.

  • Test compounds (synthesized mGluR2/3 agonists).

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HEK293/mGluR2/GloSensor or HEK293/mGluR3/GloSensor cells into 384-well plates and incubate overnight at 37°C with 5% CO₂. [11]2. Reagent Equilibration: Prepare an equilibration medium by diluting the GloSensor™ cAMP Reagent in CO₂-independent medium (typically a 2% v/v final concentration). [11][12]Add this medium to the cells and incubate for approximately 2 hours at room temperature to allow for a stable basal luminescence signal. [10][12]3. Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist (e.g., Eglumegad).

  • Agonist Mode: To determine the agonist potency, add the diluted compounds to the wells.

  • Antagonist/Forskolin Challenge: To measure the inhibition of adenylyl cyclase, add a concentration of forskolin that elicits a submaximal response (typically in the low micromolar range) to all wells, followed by the addition of the test compounds.

  • Luminescence Reading: After a 15-30 minute incubation at room temperature, measure the luminescence using a plate-reading luminometer. [10] Data Analysis: The luminescence data is typically normalized, with the signal from cells treated with forskolin alone representing 0% inhibition and the basal signal representing 100% inhibition. The concentration-response data for each test compound is then fitted to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal effect.

Quantitative Data: Potency of Bicyclo[3.1.0]hexane-based mGluR2/3 Agonists

The following table summarizes the reported potencies of key mGluR2/3 agonists that feature the bicyclo[3.1.0]hexane scaffold.

CompoundTargetAssay TypePotency (EC₅₀/IC₅₀)Reference
Eglumegad (LY354740) human mGluR2cAMP Inhibition5.1 ± 0.3 nM (EC₅₀)
human mGluR3cAMP Inhibition24.3 ± 0.5 nM (EC₅₀)
rat cortical slicescAMP Inhibition55 ± 17 nM (EC₅₀)[4]
(±)-9 (racemic Eglumegad) rat cortical slicescAMP Inhibition86 ± 25 nM (EC₅₀)[4]

Conclusion

The use of this compound and its derivatives has proven to be a highly successful strategy in the development of potent and selective mGluR2/3 agonists. The rigid nature of this scaffold provides the necessary conformational constraint to achieve high affinity for the target receptors while minimizing off-target effects. The synthetic routes, often involving key transformations like the Bucherer-Bergs reaction, are well-established and allow for the efficient production of these complex molecules. The subsequent biological evaluation using sensitive in vitro assays, such as the GloSensor™ cAMP assay, provides a robust platform for characterizing the pharmacological properties of these compounds. The continued exploration of the bicyclo[3.1.0]hexane scaffold holds significant promise for the discovery of novel therapeutics for a variety of CNS disorders.

References

  • Monn, J. A., Valli, M. J., Massey, S. M., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528–537. Available from: [Link]

  • Nakazato, A., Kumagai, T., Sakagami, K., & Okuyama, S. (2000). Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909.
  • MDPI. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. Available from: [Link]

  • ACS Publications. (2018). Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2794193), a Highly Potent and Selective mGlu3 Receptor Agonist. Journal of Medicinal Chemistry, 61(17), 7895-7913.
  • SciSpace. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • PubMed Central. (2019). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 10(4), 2046-2057.
  • ChEMBL. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-37. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development.
  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Available from: [Link]

  • ResearchGate. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. Chemical Science.
  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Encyclopedia, 1(3), 753-764.
  • ResearchGate. (2007). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. The Journal of Organic Chemistry, 72(22), 8407-8414.
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 753-764.
  • Cambridge University Press. Bucherer-Bergs Reaction. Available from: [Link]

  • PubMed. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-37.
  • PubMed. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(7), 945-951.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Bicyclo[3.1.0]hexan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-Bicyclo[3.1.0]hexan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable bicyclic alcohol. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.

Section 1: Simmons-Smith Cyclopropanation of Cyclopenten-3-ol

The most prevalent and stereoselective route to this compound is the Simmons-Smith cyclopropanation of cyclopenten-3-ol. The hydroxyl group of the starting material directs the zinc carbenoid to the same face of the double bond, resulting in the desired cis stereochemistry.[1][2] However, several impurities can arise from this reaction.

Mechanism: Hydroxyl-Directed Simmons-Smith Reaction

Caption: Hydroxyl-directed Simmons-Smith cyclopropanation workflow.

Frequently Asked Questions & Troubleshooting

Question 1: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

Answer: The formation of the undesired trans-Bicyclo[3.1.0]hexan-3-ol is a common issue and typically points to incomplete hydroxyl direction of the Simmons-Smith reagent.

  • Causality: The high cis-selectivity is due to the coordination of the zinc carbenoid to the oxygen of the hydroxyl group, which delivers the methylene group to the syn-face of the alkene.[2] If this coordination is weak or disrupted, the reagent can add from the less sterically hindered anti-face, yielding the trans isomer. Factors that can diminish this directing effect include:

    • Solvent Choice: Protic or highly coordinating solvents can compete with the substrate's hydroxyl group for coordination to the zinc carbenoid, thus reducing the diastereoselectivity.[3]

    • Reagent Preparation: The quality and activity of the zinc-copper couple are crucial. Improperly activated zinc may lead to a less coordinated and more radical-like carbenoid, which is less selective.

    • Temperature: While the reaction is often run at room temperature or with gentle heating, excessively high temperatures can weaken the directing coordination complex.

  • Troubleshooting Protocol:

    • Solvent System: Switch to a non-coordinating solvent such as diethyl ether or dichloromethane.

    • Zinc Activation: Ensure the zinc-copper couple is freshly prepared and highly active. Consider alternative methods for carbenoid generation, such as the Furukawa modification (Et₂Zn and CH₂I₂), which can offer improved reactivity and selectivity.[4]

    • Temperature Control: Maintain a consistent and moderate reaction temperature. If using a highly active reagent system, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Purification: If a small amount of the trans isomer is unavoidable, the diastereomers can often be separated by column chromatography on silica gel.[5][6] A solvent system of ethyl acetate/hexanes is a good starting point.

Question 2: I have a significant amount of unreacted cyclopenten-3-ol in my crude product. What went wrong?

Answer: Incomplete conversion is a frequent problem that can usually be traced back to the Simmons-Smith reagent.

  • Causality:

    • Inactive Reagent: The most common cause is an inactive zinc-copper couple. The surface of the zinc can oxidize, preventing the formation of the active organozinc carbenoid.

    • Insufficient Reagent: The stoichiometry of the reaction is critical. At least one equivalent of the carbenoid is required per equivalent of alkene.

    • Moisture: The Simmons-Smith reagent is sensitive to moisture. Water will quench the organozinc intermediate.

  • Troubleshooting Protocol:

    • Reagent Quality: Use freshly activated zinc-copper couple. Activation can be achieved by washing zinc dust with HCl, followed by water, ethanol, and ether, and then treating with a copper(II) sulfate solution.

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of both diiodomethane and the zinc-copper couple.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reaction Monitoring: Track the progress of the reaction by TLC or GC-MS to ensure it has gone to completion before workup.

Question 3: My NMR spectrum shows an unexpected singlet around 3.3 ppm, and the integration of my desired product is low. What is this impurity?

Answer: This is likely a methylated byproduct, cis-3-methoxybicyclo[3.1.0]hexane.

  • Causality: The zinc carbenoid used in the Simmons-Smith reaction is electrophilic and can methylate heteroatoms, including the hydroxyl group of the product or starting material.[1] This is more likely to occur with:

    • Prolonged reaction times.

    • A large excess of the Simmons-Smith reagent.

  • Troubleshooting Protocol:

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Stoichiometry: Avoid using a large excess of the cyclopropanating reagents.

    • Purification: This methylated byproduct can typically be separated from the desired alcohol by column chromatography due to the difference in polarity.

Question 4: The workup of my reaction is difficult, resulting in emulsions and poor recovery. How can I improve this?

Answer: The workup of a Simmons-Smith reaction can be challenging due to the formation of zinc salts.

  • Causality: The byproduct of the reaction is zinc iodide (ZnI₂), which can form colloidal suspensions and emulsions during aqueous workup.

  • Troubleshooting Protocol:

    • Quenching: After the reaction is complete, quench by slow addition of a saturated aqueous solution of ammonium chloride or a Rochelle's salt (potassium sodium tartrate) solution. These will chelate the zinc salts and help to break up emulsions.

    • Filtration: An alternative is to filter the reaction mixture through a pad of Celite® to remove the insoluble zinc salts before the aqueous wash.

    • Extraction: Use a robust organic solvent for extraction, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

Summary of Common Impurities in the Simmons-Smith Route
ImpurityTypical Diagnostic Signal (¹H NMR)Origin
trans-Bicyclo[3.1.0]hexan-3-olDifferent coupling constants for the C3-H protonIncomplete hydroxyl direction
Cyclopenten-3-olOlefinic protons (~5.8 ppm)Incomplete reaction
cis-3-Methoxybicyclo[3.1.0]hexane-OCH₃ singlet (~3.3 ppm)Methylation by excess reagent
Rearrangement products (e.g., cyclohex-3-enol)Olefinic protonsLewis acid (ZnI₂) catalyzed rearrangement[7]

Section 2: Hydroboration-Oxidation of Bicyclo[3.1.0]hex-2-ene

An alternative strategy involves the hydroboration-oxidation of bicyclo[3.1.0]hex-2-ene. This method is particularly useful if the bicyclic alkene is readily available. The reaction proceeds via an anti-Markovnikov, syn-addition of borane across the double bond.

Mechanism: Hydroboration-Oxidation

Caption: Hydroboration-oxidation of bicyclo[3.1.0]hex-2-ene.

Frequently Asked Questions & Troubleshooting

Question 1: My product is a mixture of bicyclo[3.1.0]hexan-3-ol and bicyclo[3.1.0]hexan-2-ol. How can I improve the regioselectivity?

Answer: The formation of the regioisomeric bicyclo[3.1.0]hexan-2-ol is a result of the competing addition of boron to either carbon of the double bond.

  • Causality: Hydroboration typically proceeds with anti-Markovnikov selectivity, meaning the boron adds to the less substituted carbon of the alkene.[8] In bicyclo[3.1.0]hex-2-ene, both olefinic carbons are secondary, but they are in different steric and electronic environments. The desired addition of boron to C3 is generally favored, but addition to C2 can still occur.

  • Troubleshooting Protocol:

    • Bulky Borane Reagents: To enhance regioselectivity, use a sterically hindered borane reagent instead of BH₃•THF. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are much more sensitive to subtle steric differences and will significantly favor addition to the less hindered position, leading to a higher ratio of the 3-ol product.[8]

    • Temperature Control: Running the hydroboration step at a lower temperature (e.g., 0 °C) can sometimes improve the regioselectivity.

    • Purification: The two regioisomers can usually be separated by column chromatography.

Question 2: I've isolated the correct regioisomer, but I seem to have a mixture of stereoisomers. Why is this?

Answer: While the hydroboration-oxidation is stereospecific (syn-addition), the borane can attack from either face of the bicyclo[3.1.0]hex-2-ene, potentially leading to a mixture of diastereomers.

  • Causality: The borane will add to the double bond from the sterically most accessible face. In the case of an unsubstituted bicyclo[3.1.0]hex-2-ene, the two faces are relatively similar sterically, which can lead to a mixture of products. The oxidation step with H₂O₂ proceeds with retention of stereochemistry, so the stereochemistry is set during the hydroboration step.

  • Troubleshooting Protocol:

    • Chiral Boranes: For enantioselective synthesis, a chiral borane reagent (e.g., isopinocampheylborane) would be required.

    • Substrate Control: If there are substituents on the bicyclic core, they will direct the approach of the borane to the less hindered face, increasing the diastereoselectivity.

    • Purification: Diastereomers can be separated by chromatographic techniques.

References

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. (n.d.). National Center for Biotechnology Information. [Link]

  • Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. (n.d.).
  • The Formation of the 2-Bicyclo[3.1 .O]hexyl Cation by Deamination and Solvolysis,l and the Effect. (1973). Royal Society of Chemistry. [Link]

  • Simmons–Smith reaction. (2023). In Wikipedia. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. (2023). YouTube. [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sawada, S. (1970). Studies on the Simmons-Smith Reaction. Bulletin of the Institute for Chemical Research, Kyoto University, 47(5), 451-472. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI. [Link]

  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. (2021). ChemRxiv. [Link]

  • Diastereoselective Simmons−Smith Cyclopropanation of α,β-Unsaturated Cycloalkenones Using Tunable Diol as Chiral Auxiliary. (2002). The Journal of Organic Chemistry, 67(24), 8548-8554. [Link]

  • Zinc-Copper Couple| Zn/Cu or Zn-Cu or Zn(Cu) Couple | Basics and Applications. (2023). YouTube. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. (2001). In Organic Reactions. [Link]

  • Zinc–copper couple. (2023). In Wikipedia. [Link]

  • Catalaytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes. (2004). Journal of the American Chemical Society, 126(43), 13892-13893. [Link]

  • Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. (2003). The Journal of Organic Chemistry, 68(13), 5263-5272. [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. (2018). The Journal of Organic Chemistry, 83(15), 8097-8107. [Link]

  • Simmons-Smith Reaction. (n.d.). NROChemistry. [Link]

  • How does ethyl iodide react with zn-cu couples and C2H5OH? (2018). Quora. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. (2019). Chemical Science, 10(43), 10085-10090. [Link]

  • SUPPORTING INFORMATION. (n.d.). MPG.PuRe. [Link]

  • Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2010). Chemical Reviews, 110(2), 824-887. [Link]

  • Synthesis of Endo-6-(cis-and trans-1-heptenyl-bicyclo[3.1.0]hexan-3-ol tetrahydropyranyl ether. (n.d.). PrepChem.com. [Link]

  • Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. (2023). Tetrahedron, 147, 133671. [Link]

  • Methyl iodide and ZnCu couple in alcohol produces A class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes. (2023). Organic Letters, 25(1), 169-173. [Link]

  • Trans-3-aza-bicyclo[3.1.0]hexane derivatives. (n.d.).
  • Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. (2019). Chemical Science, 10(43), 10085-10090. [Link]

  • Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. (2018). Molecules, 23(3), 693. [Link]

Sources

Side reactions during the preparation of bicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable structural motif. Here, we address common challenges and side reactions encountered during key synthetic procedures, providing in-depth troubleshooting advice and mechanistic insights to enhance your experimental success.

Structure of This Guide

This guide is organized into sections based on common synthetic strategies for forming the bicyclo[3.1.0]hexane core. Each section is presented in a question-and-answer format to directly address specific issues you may encounter.

  • Section 1: Intramolecular Cyclopropanation of Unsaturated Epoxides

  • Section 2: Simmons-Smith and Related Cyclopropanations

  • Section 3: Transition Metal-Catalyzed Intramolecular Cyclopropanations

  • Section 4: [3+2] Annulation Strategies

Section 1: Intramolecular Cyclopropanation of Unsaturated Epoxides

This method, often employing a strong, hindered base, is a powerful tool for diastereoselective synthesis of bicyclo[3.1.0]hexan-2-ols from acyclic epoxy alkenes. However, the reaction conditions are critical to avoid side product formation.

Frequently Asked Questions (FAQs)

Question 1: My reaction is yielding a significant amount of a ring-opened diol or other linear byproducts instead of the desired bicyclo[3.1.0]hexan-2-ol. What is causing this?

Answer: The formation of ring-opened byproducts is a common issue in this cyclization and is typically caused by the presence of excess unhindered strong base (like n-BuLi) or prolonged exposure of the starting material to the reaction conditions.[1]

  • Mechanistic Insight: The desired reaction proceeds via deprotonation at the carbon alpha to the epoxide by a hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) to form a carbenoid, which then undergoes intramolecular cyclization.[1] However, if a less hindered and more nucleophilic base such as excess n-BuLi is present, it can directly attack the epoxide, leading to a ring-opened alcohol after workup. Additionally, slow turnover of the catalytic base can lead to a buildup of free n-BuLi, which promotes these side reactions.[1]

  • Troubleshooting Guide:

    • Control the Stoichiometry of the Base: Carefully titrate your alkyllithium reagent before use. Use a near-stoichiometric amount of n-BuLi relative to the hindered amine (e.g., 2,2,6,6-tetramethylpiperidine, TMP) to form the active LTMP base. An excess of n-BuLi is often the primary culprit.

    • Order of Addition: Add the alkyllithium to a solution of the epoxy alkene and the hindered amine. This ensures that the alkyllithium is consumed in the formation of the desired bulky base rather than reacting directly with the epoxide.

    • Temperature Control: Maintain a low temperature (typically 0 °C or below) during the addition of the alkyllithium to minimize side reactions.

    • Solvent Choice: Ethereal solvents like MTBE have been shown to be critical for the success of this transformation.[1]

    • Reaction Time: Monitor the reaction by TLC or GC-MS to avoid unnecessarily long reaction times, which can lead to product degradation or byproduct formation.

Question 2: I'm observing poor diastereoselectivity in my cyclization. How can I improve this?

Answer: The intramolecular cyclopropanation of unsaturated epoxides is generally highly diastereoselective, favoring the trans product.[2] If you are observing a mixture of diastereomers, it could be due to several factors.

  • Mechanistic Insight: The high diastereoselectivity arises from a chair-like transition state where the substituents are positioned pseudo-equatorially to minimize steric interactions.

  • Troubleshooting Guide:

    • Purity of Starting Material: Ensure the stereochemical integrity of your starting epoxy alkene. Any diastereomeric impurity in the starting material will be carried through to the product.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by allowing the reaction to proceed through the lowest energy transition state.

    • Choice of Base: While LTMP is standard, other bulky lithium amides can be explored to potentially improve selectivity.

Below is a diagram illustrating the desired reaction pathway and a common side reaction.

cluster_main Intramolecular Cyclopropanation of Epoxy Alkenes Start Unsaturated Epoxide Carbenoid α-Lithiated Epoxide (Carbenoid) Start->Carbenoid LTMP (Hindered Base) Side_Product Ring-Opened Alcohol (Side Product) Start->Side_Product Excess n-BuLi (Unhindered Base) Product Bicyclo[3.1.0]hexan-2-ol (Desired Product) Carbenoid->Product Intramolecular Cyclization

Caption: Desired vs. side reaction pathway in intramolecular cyclopropanation.

Section 2: Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a classic method for converting alkenes to cyclopropanes and is stereospecific.[3] However, the reaction is not without its potential pitfalls.

Frequently Asked Questions (FAQs)

Question 1: My Simmons-Smith reaction is giving a low yield, and I'm seeing byproducts that appear to be methylated versions of my starting material or other functional groups. Why is this happening?

Answer: This is a known side reaction in Simmons-Smith cyclopropanations, especially when using the Furukawa modification (Et₂Zn and CH₂I₂). The zinc carbenoid intermediate is electrophilic and can methylate heteroatoms.[4]

  • Mechanistic Insight: The byproduct zinc iodide (ZnI₂) is a Lewis acid that can coordinate to heteroatoms (like alcohols or ethers) in the substrate, potentially leading to undesired rearrangements or other side reactions.[4] Furthermore, the organozinc reagent itself can act as a methylating agent, particularly with prolonged reaction times or excess reagent.[4]

  • Troubleshooting Guide:

    • Minimize Excess Reagent: Use a minimal excess of the Simmons-Smith reagent. Titrate the organozinc reagent if possible.

    • Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid high temperatures.

    • Quenching: Quench the reaction with a reagent that can scavenge the Lewis acidic ZnI₂, such as pyridine.[4]

    • Protecting Groups: If your substrate contains sensitive functional groups like alcohols, consider protecting them before the cyclopropanation.

Reagent SystemCommon Side ReactionsMitigation Strategy
Zn(Cu) / CH₂I₂Incomplete reaction, low yieldsUse of ultrasound to activate the zinc surface[5]
Et₂Zn / CH₂I₂Methylation of heteroatoms, Lewis-acid catalyzed rearrangementsUse minimal excess reagent, quench with pyridine[4]

Section 3: Transition Metal-Catalyzed Intramolecular Cyclopropanations

Catalysts based on rhodium, copper, and other transition metals are highly effective for the cyclopropanation of diazo compounds to form bicyclo[3.1.0]hexanes. The primary challenges here often relate to catalyst activity and selectivity.

Frequently Asked Questions (FAQs)

Question 1: I am observing significant amounts of dimeric byproducts (e.g., diethyl fumarate/maleate from ethyl diazoacetate) in my rhodium-catalyzed reaction. How can I prevent this?

Answer: The formation of dimeric byproducts is a classic side reaction in transition metal-catalyzed reactions of diazo compounds.[4]

  • Mechanistic Insight: This occurs when the metal carbene intermediate reacts with another molecule of the diazo compound or dimerizes with itself.[4] This side reaction is often favored at higher concentrations of the diazo compound.

  • Troubleshooting Guide:

    • Slow Addition of Diazo Compound: The most effective way to minimize dimerization is to add the diazo compound slowly to the reaction mixture containing the catalyst and the alkene substrate. This keeps the instantaneous concentration of the diazo compound low, favoring the intramolecular reaction. A syringe pump is highly recommended for this.

    • Catalyst Loading: Ensure that the catalyst loading is sufficient. If the catalyst concentration is too low, the rate of the desired cyclopropanation may be too slow to compete with the dimerization of the carbene.

    • Choice of Catalyst: Different rhodium catalysts can have different activities and selectivities. For instance, Rh₂(OAc)₄ is a common choice, but other catalysts with different ligands can be screened to optimize the reaction.[6]

cluster_main Troubleshooting Rh-Catalyzed Cyclopropanation Problem Observation: Dimeric Byproducts Cause Cause: High [Diazo Compound] Problem->Cause Solution1 Solution 1: Slow addition of diazo compound Cause->Solution1 Solution2 Solution 2: Optimize catalyst loading Cause->Solution2 Outcome Desired Product: Bicyclo[3.1.0]hexane Solution1->Outcome Solution2->Outcome

Caption: Troubleshooting workflow for dimerization in Rh-catalyzed cyclopropanation.

Section 4: [3+2] Annulation Strategies

Photoredox-catalyzed [3+2] annulation of aminocyclopropanes with cyclopropenes has emerged as a convergent route to bicyclo[3.1.0]hexanes.[7][8] While powerful, this method can present challenges with diastereoselectivity.

Frequently Asked Questions (FAQs)

Question: My [3+2] annulation reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in these radical-mediated annulations can be challenging and is highly dependent on the steric environment of the reactants.[7]

  • Mechanistic Insight: The reaction proceeds through radical intermediates, and the stereochemical outcome is determined by the facial selectivity of the radical addition steps. The steric bulk of the substituents on both the aminocyclopropane and the cyclopropene plays a crucial role.

  • Troubleshooting Guide:

    • Steric Hindrance on the Aminocyclopropane: Increasing the steric bulk on the aniline portion of the aminocyclopropane can significantly improve diastereoselectivity. For example, moving from a para-methoxyphenyl (PMP) group to a more hindered 2,6-dimethyl-4-methoxyphenyl group can dramatically increase the diastereomeric ratio.[7]

    • Substituents on the Cyclopropene: The nature of the substituents on the cyclopropene also influences selectivity. Difluorocyclopropenes, for instance, have been shown to give higher diastereoselectivity in some cases.[7]

    • Photocatalyst and Solvent: While less common to have a dramatic effect on diastereoselectivity, screening different photocatalysts and solvents can sometimes lead to improvements.

Aminocyclopropane SubstituentTypical Diastereomeric Ratio (dr)
4-Methoxyphenyl (PMP)~1:1
2,6-Dimethyl-4-methoxyphenyl>90:10

Data adapted from Waser, J. et al.[7]

References

  • Waser, J. et al. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]

  • Padwa, A. et al. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Waser, J. et al. (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • Davies, H. M. L. et al. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Cleator, E. et al. A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development. [Link]

  • Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Saito, A. et al. Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. RSC Advances. [Link]

  • Sander, W. et al. Lewis acid catalyzed heavy atom tunneling – the case of 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one. Chemical Science. [Link]

  • Hodgson, D. M. et al. Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides. Journal of the American Chemical Society. [Link]

  • Johnson, F. et al. Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry. [Link]

  • Zhang, X. P. et al. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]

  • Liu, X-Y. et al. Catalytic asymmetric radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications. [Link]

  • The Organic Chemistry Tutor. Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. YouTube. [Link]

Sources

How to improve the yield of cis-Bicyclo[3.1.0]hexan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Google logoTechnical Support Center: Synthesis of cis-Bicyclo[3.1.0]hexan-3-ol

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity. The bicyclo[3.1.0]hexane core is a valuable structural motif in medicinal chemistry, offering a conformationally restrained isostere for cyclohexane, which can lead to improved binding affinity, metabolic stability, and target selectivity in drug candidates.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Simmons-Smith cyclopropanation of a cyclopentenol derivative.

Issue 1: Low Overall Yield of this compound

Q: My Simmons-Smith reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

A: Low yields in the Simmons-Smith reaction for this synthesis can stem from several factors related to the reagents, reaction conditions, and workup procedure.

Potential Causes & Solutions:

  • Inactive Zinc Reagent: The formation of the active organozinc carbenoid (iodomethylzinc iodide) is critical.[2]

    • Activation of Zinc: Ensure your zinc-copper couple is freshly prepared and highly active. If using zinc dust, activation with a small amount of iodine or 1,2-diiodoethane prior to the addition of diiodomethane can be beneficial. Sonication can also improve the rate of organozinc compound formation.[3]

    • Alternative Reagents: Consider using the Furukawa modification (diethylzinc and diiodomethane) which can increase reactivity.[2]

  • Sub-optimal Reaction Temperature:

    • The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C in a solvent like diethyl ether or THF) may improve the rate. However, be cautious as higher temperatures can lead to side reactions.

  • Moisture Contamination:

    • Organozinc reagents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inefficient Workup:

    • The workup often involves quenching with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Emulsions can sometimes form; addition of brine can help to break them.

  • Side Reactions:

    • The Lewis acidity of the zinc iodide byproduct can sometimes lead to acid-sensitive product degradation.[2] Adding an excess of diethylzinc or quenching the reaction with pyridine can help scavenge the zinc iodide.[2]

Experimental Workflow for Optimizing Yield:

Directed_Cyclopropanation cluster_reaction Mechanism of Diastereoselectivity cluster_explanation Explanation Reactant Cyclopentenol + I-CH2-Zn-I TransitionState Transition State (Zn coordinates to -OH) Reactant->TransitionState Coordination Product This compound TransitionState->Product Syn-addition of CH2 Explanation The hydroxyl group directs the zinc reagent to the same face of the double bond, leading to the cis product.

Caption: Hydroxyl group directing the cyclopropanation.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What are the common impurities and the best purification methods?

A: Purification can be challenging due to the presence of unreacted starting material, the trans isomer, and zinc salts.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted CyclopentenolTLC, GC-MSColumn chromatography (silica gel, hexane/ethyl acetate gradient).
trans-Bicyclo[3.1.0]hexan-3-ol1H NMR, GCCareful column chromatography can often separate the diastereomers. [4]
Zinc SaltsAqueous workupThoroughly wash the organic layer with water and brine during extraction.
DiiodomethaneDistillation, Column ChromatographyExcess diiodomethane can often be removed under reduced pressure or during chromatography.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction, wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. [5]The polarity of the two isomers is often slightly different, allowing for separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Simmons-Smith reaction?

A1: The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), to form a cyclopropane. [2]The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. [2][6]The mechanism is concerted, with the methylene group being delivered to both carbons of the double bond simultaneously. [6] Q2: Can I use other dihalomethanes besides diiodomethane?

A2: Yes, modifications of the Simmons-Smith reaction have been developed that use cheaper alternatives like dibromomethane. [2]However, diiodomethane is generally the most reactive and reliable reagent for this transformation.

Q3: What analytical techniques are best for characterizing the product?

A3: A combination of techniques is recommended:

  • 1H and 13C NMR: To confirm the structure and determine the diastereomeric ratio.

  • GC-MS: To assess purity and identify any volatile impurities.

  • IR Spectroscopy: To confirm the presence of the hydroxyl group.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, diiodomethane is a toxic and volatile liquid and should be handled in a well-ventilated fume hood. Diethylzinc is pyrophoric and must be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclopentenol

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Cyclopentenol

  • Zinc-Copper Couple (or Zinc dust)

  • Diiodomethane

  • Anhydrous Diethyl Ether

  • Saturated Aqueous NH4Cl

  • Saturated Aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Setup: Under a nitrogen atmosphere, add the zinc-copper couple to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagent Addition: Add anhydrous diethyl ether to the flask, followed by the dropwise addition of diiodomethane via the dropping funnel. The mixture may gently reflux.

  • Substrate Addition: After the initial reaction subsides, add a solution of cyclopentenol in anhydrous diethyl ether dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH4Cl.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Retrieved from [Link]

  • ACS Publications. (n.d.). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. The Journal of Organic Chemistry. Retrieved from [Link]

  • IIT JAM CHEMISTRY Smart Study. (2018, June 6). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
  • ResearchGate. (2023, August 7). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, configuration, and evaluation of two conformationally restrained analogues of phencyclidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Endo-6-(cis-and trans-1-heptenyl-bicyclo[3.1.0]hexan-3-ol tetrahydropyranyl ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Retrieved from [Link]

  • Reddit. (2021, July 8). Simmons Smith Reaction Confusion. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2019, August 10). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2019, October 7). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1α,3β,4β,5α)-. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • SciSpace. (n.d.). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). In situ preparation of cyclopropanones with the bicyclo[3.1.0]hexan-6-one skeleton (substituted examples of the Loftfield interm. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Retrieved from [Link]

Sources

Overcoming low reactivity in derivatization of cis-Bicyclo[3.1.0]hexan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the derivatization of cis-Bicyclo[3.1.0]hexan-3-ol. The unique structural and stereochemical properties of this strained bicyclic alcohol often lead to unexpectedly low reactivity, frustrating standard synthetic protocols.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome these challenges. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you to make informed decisions in your synthetic design.

The Root of the Challenge: Structural & Stereoelectronic Factors

The low reactivity of this compound is not anomalous but is a direct consequence of its rigid, strained three-dimensional structure. The bicyclo[3.1.0]hexane core forces the cyclopentane ring into a locked boat-like conformation.[1] In the cis-isomer, the C3-hydroxyl group is oriented in an endo position, projecting into the concave face of the molecule. This creates significant steric hindrance, shielding the hydroxyl group from the approach of reagents.

This steric congestion is the primary barrier to reactions that require nucleophilic attack by the oxygen atom or backside attack at the C3 carbon. The high ring strain of the bicyclic system can also influence reactivity, making certain transition states energetically unfavorable.[2][3]

cluster_steric_hindrance Steric Shielding in this compound A Reagent Approach A->D B Shielded endo-Hydroxyl Group (Low Reactivity) C Bicyclic Cage (C1, C5 Bridgehead Carbons) C->B Blocks Access D->B Hindered Trajectory

Caption: Steric hindrance in this compound.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, common problems encountered during the derivatization of this compound in a question-and-answer format.

Q1: My standard esterification reaction using acyl chloride and pyridine is failing or giving less than 10% yield. What is happening and how can I fix it?

A1: The Cause: Standard acylations with reagents like acyl chlorides in the presence of a mild base like pyridine are often kinetically too slow for this substrate. The steric shielding of the endo-hydroxyl group severely impedes its ability to attack the electrophilic carbonyl carbon of the acyl chloride. Pyridine may also be too weak a base to sufficiently activate the alcohol or too bulky to act as an effective acyl transfer catalyst in this congested environment.

Solutions & Strategies:

  • Increase Electrophilicity & Use a Superior Catalyst: Switch from an acyl chloride to a more reactive carboxylic anhydride and employ a potent acylation catalyst. 4-Dimethylaminopyridine (DMAP) is an excellent choice as it forms a highly reactive N-acylpyridinium intermediate.

  • Employ Coupling Reagents: For esterifications with carboxylic acids, standard Fischer esterification is not feasible. Instead, use carbodiimide coupling agents to activate the carboxylic acid. This approach avoids generating a harsh acidic environment and creates a highly reactive O-acylisourea intermediate that is more susceptible to attack by the hindered alcohol.

  • Consider Powerful Stoichiometric Reagents: For particularly stubborn cases, advanced esterification protocols developed for sterically demanding alcohols can be adapted. The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is a powerful option.

Recommended Conditions Comparison:

MethodReagentsTypical ConditionsPros & Cons
Standard Acylation RCOCl, PyridineDCM, 0 °C to RTCons: Very low yield, slow.
DMAP Catalysis (RCO)₂O, DMAP (0.1-0.2 eq), Et₃NDCM, 0 °C to RT, 12-24hPros: Higher yield, mild. Cons: Anhydride required.
EDC/DMAP Coupling RCOOH, EDC, DMAP (0.2-1.0 eq)DCM, 0 °C to RT, 24-48hPros: Works directly from acid, reliable. Cons: Stoichiometric urea byproduct.
Yamaguchi Esterification RCOOH, 2,4,6-trichlorobenzoyl chloride, Et₃N; then alcohol, DMAPToluene, RT, 12-24hPros: Very powerful for hindered systems. Cons: Multi-step, stoichiometric byproducts.
Q2: I am attempting a Williamson ether synthesis by deprotonating with NaH followed by adding an alkyl halide, but I only recover my starting material. What is the issue?

A2: The Cause: While forming the sodium alkoxide with sodium hydride (NaH) is generally efficient, the subsequent SN2 displacement step is the point of failure. The bicyclic cage structure prevents the backside attack trajectory required for an SN2 reaction on the alkyl halide. The alkoxide, while a strong base, is an extremely poor nucleophile due to steric hindrance.

Solutions & Strategies:

  • Use Highly Reactive, Non-bulky Electrophiles: Instead of alkyl bromides or iodides, use more potent electrophiles like alkyl triflates (e.g., methyl triflate) or oxonium salts (e.g., Meerwein's salt, trimethyloxonium tetrafluoroborate). These reagents are significantly more reactive and can sometimes overcome the steric barrier.

  • Change the Reaction Type (Oxidation-Reduction): If simple etherification fails, an alternative two-step sequence can be effective.

    • Step A: Oxidation. Oxidize the alcohol to the corresponding ketone, bicyclo[3.1.0]hexan-3-one. This is often readily achievable with reagents like PCC, PDC, or Swern/Dess-Martin oxidations.[4]

    • Step B: Grignard/Organolithium Addition. Add the desired alkyl group using an organometallic reagent (e.g., MeMgBr, MeLi). This will form a tertiary alcohol.

    • Note: This sequence yields a different final structure (a tertiary alcohol) but is a reliable way to add an alkyl group at the C3 position.

Q3: The Mitsunobu reaction is my go-to for inverting secondary alcohols, but with this compound, it is sluggish and gives a complex mixture. Why?

A3: The Cause: The Mitsunobu reaction is indeed powerful but is known to be sensitive to steric hindrance.[5][6] The key step involves the attack of the alcohol onto the adduct formed from triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD). The formation of the resulting bulky alkoxyphosphonium salt intermediate is severely disfavored due to the steric environment around the endo-hydroxyl group. This leads to slow reaction rates and allows side reactions, such as the decomposition of the Mitsunobu reagents, to dominate.

Solutions & Strategies:

  • Optimize Reaction Parameters:

    • Temperature: Instead of running the reaction at the typical -78 °C or 0 °C, allow it to proceed at room temperature or even with gentle heating (40 °C) for an extended period (24-72 hours). Monitor carefully by TLC or LCMS.

    • Reagent Addition: Use a "pre-formation" protocol. Mix the PPh₃ and DIAD in an anhydrous solvent (like THF or Toluene) at 0 °C and stir for 30 minutes to form the betaine intermediate. Then, add your nucleophile (e.g., a carboxylic acid). Finally, add a solution of the this compound dropwise to this activated mixture. This can sometimes improve yields by ensuring the activating agent is ready before the hindered alcohol is introduced.

  • Use Alternative Reagents: While less common, using a more nucleophilic phosphine, such as tributylphosphine (PBu₃), can sometimes accelerate the initial steps, though this can complicate purification.

cluster_mitsunobu Mitsunobu Reaction: Sterically Hindered Step A Alcohol + PPh3/DIAD Adduct B [Transition State] A->B Attack by Alcohol (Rate-Limiting Step) C Bulky Alkoxyphosphonium Salt (Intermediate) B->C Formation is SLOW due to Steric Clash E SN2 Attack C->E D Nucleophile (e.g., RCOO⁻) D->E F Inverted Product + Ph3P=O E->F Inversion

Caption: The sterically demanding step in the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

  • Q: What is the single most reliable method for forming an ester from this compound?

    • A: For general reliability and good yields, acylation using a carboxylic anhydride with a stoichiometric amount of base (like triethylamine or DIPEA) and a catalytic amount of DMAP (0.2 eq) in an anhydrous solvent like DCM or THF is often the most successful first choice. It provides a good balance of reactivity and operational simplicity.

  • Q: Can I make a tosylate or mesylate to convert the alcohol into a good leaving group?

    • A: Yes, but forming these sulfonates can also be challenging for the same steric reasons. Expect to use forcing conditions: extended reaction times (24-48h), slightly elevated temperatures (e.g., 40 °C), and a strong, non-nucleophilic base like DMAP or DIPEA in addition to pyridine. Once formed, however, the resulting sulfonate is an excellent leaving group for subsequent displacement reactions, although these will also be subject to steric hindrance.

  • Q: How can I be sure my starting material is pure and dry before starting these sensitive reactions?

    • A: Purity is critical. Purify the starting alcohol by column chromatography or distillation if necessary. To ensure it is dry, dissolve it in an anhydrous solvent (like toluene) and evaporate the solvent under reduced pressure (azeotropic drying). Repeat this process three times, then place the material under high vacuum for several hours before use.

Validated Experimental Protocols

Protocol 1: DMAP-Catalyzed Esterification with Acetic Anhydride

This protocol details a robust method for acetylating the hindered hydroxyl group.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.5 eq), followed by 4-dimethylaminopyridine (DMAP, 0.2 eq).

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (staining with ceric ammonium molybdate or potassium permanganate) or GC-MS.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Mitsunobu Esterification with Benzoic Acid

This protocol uses a "pre-formation" strategy to maximize the chances of success.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add triphenylphosphine (PPh₃, 1.5 eq) and dissolve in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Activation: Cool the solution to 0 °C. Add diisopropylazodicarboxylate (DIAD, 1.5 eq) dropwise. A characteristic milky white precipitate of the betaine adduct may form. Stir for 30 minutes at 0 °C.

  • Nucleophile Addition: Add benzoic acid (1.2 eq) to the mixture and stir for another 15 minutes at 0 °C.

  • Alcohol Addition: In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 48-72 hours. Gentle heating to 40 °C can be applied if the reaction is slow, but monitor for byproduct formation.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Direct purification by silica gel column chromatography is often effective. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) is recommended to separate the product from the highly polar byproducts.

References

  • European Patent Office. (2007). 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES - EP 2079690 B1.
  • Actelion Pharmaceuticals Ltd. (2008). 3-aza-bicyclo[3.1.0]hexane derivatives - WO2008038251A2.
  • Podgórski, R., et al. (2020). Impact of Excited-State Antiaromaticity Relief in a Fundamental Benzene Photoreaction Leading to Substituted Bicyclo[3.1.0]hexenes. Journal of the American Chemical Society. [Link]

  • Request PDF. (n.d.). Novel Liquid Crystalline Compounds Containing Bicyclo[3.1.0]hexane Core Units. ResearchGate. [Link]

  • Request PDF. (2025). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. [Link]

  • Bristol-Myers Squibb Company. (2005). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - WO2005047215A2.
  • Fallis, A. G., et al. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. PubMed. [Link]

  • Gilead Sciences, Inc. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC - NIH. [Link]

  • Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). [Link]

  • Request PDF. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • Waser, J., et al. (n.d.). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. SciSpace. [Link]

  • Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. NIST WebBook. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • American Chemical Society. (2022). Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. Organic Letters. [Link]

  • Military Medical Science Letters. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. [Link]

  • Google Patents. (n.d.). US9205074B2 - 1-aryl-3-azabicyclo[3.1.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • PubMed Central. (n.d.). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. NIH. [Link]

  • Request PDF. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]

  • Arkivoc. (n.d.). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. [Link]

  • PubMed. (2013). Synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives via gold-catalyzed oxidative cyclopropanation of N-allylynamides. [Link]

  • MDPI. (n.d.). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. [Link]

  • D-Scholarship@Pitt. (2009). SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards.... [Link]

  • PubMed. (n.d.). Studies in bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes Under Acidic and Basic Conditions. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

Sources

Technical Support Center: Separation of Bicyclo[3.1.0]hexan-3-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and purification of bicyclo[3.1.0]hexan-3-ol isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in separating and characterizing the cis and trans diastereomers of this valuable bicyclic alcohol. We will address common experimental issues through a practical, problem-solving lens, grounding our advice in established chromatographic and spectroscopic principles.

Understanding the Challenge: Cis vs. Trans Isomers

The core difficulty in this separation arises from the subtle structural differences between the cis and trans isomers of bicyclo[3.1.0]hexan-3-ol. In the cis isomer, the hydroxyl group is on the same face of the five-membered ring as the fused cyclopropane ring. In the trans isomer, it is on the opposite face. This difference in stereochemistry leads to distinct three-dimensional shapes and dipole moments, which are the primary handles we can exploit for separation.

G cluster_cis cis-Bicyclo[3.1.0]hexan-3-ol cluster_trans trans-Bicyclo[3.1.0]hexan-3-ol cis_img cis_label Hydroxyl group is syn (cis) to the cyclopropane ring. trans_img trans_label Hydroxyl group is anti (trans) to the cyclopropane ring.

Caption: 3D structures of cis and trans isomers.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the chromatographic separation of your isomeric mixture.

Q1: My cis and trans isomers are co-eluting or have very poor resolution (Rs < 1.0) on my achiral GC/HPLC column. What are my options?

This is the most common challenge. Since cis and trans isomers are diastereomers, they can be separated on standard achiral stationary phases, but optimization is often required.[1]

Root Cause Analysis: The stationary phase is not discriminating enough between the small differences in polarity and/or volatility of the two isomers. The hydroxyl group is a key interaction point, and its accessibility differs between the two isomers.

Solutions:

  • Optimize Chromatographic Conditions:

    • For Gas Chromatography (GC): The primary separation mechanism is based on differences in boiling point and interaction with the stationary phase.

      • Increase Column Polarity: Switch from a non-polar phase (e.g., DB-1, HP-5) to a mid- or high-polarity phase like a wax column (e.g., DB-WAX, Carbowax) or a cyanopropyl-based column. The polar hydroxyl group of the analyte will interact more strongly and selectively with a polar stationary phase.

      • Decrease Temperature Ramp Rate: A slower temperature gradient increases the time the isomers spend interacting with the stationary phase, which can significantly improve resolution.

      • Increase Column Length: A longer column provides more theoretical plates, enhancing separation efficiency.

    • For High-Performance Liquid Chromatography (HPLC): Separation is based on partitioning between the mobile and stationary phases.

      • Change Stationary Phase: If using a standard C18 column, the hydrophobic interactions may not be selective enough. Consider a stationary phase with different retention mechanisms, such as a phenyl-hexyl column (pi-pi interactions) or an embedded polar group (EPG) phase, which provides alternative hydrogen bonding sites.[2]

      • Modify Mobile Phase: Small changes in the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity. Methanol is a better hydrogen-bond donor and acceptor than acetonitrile and can change how the isomers interact with a silica-based stationary phase.

      • Consider Normal-Phase HPLC: Using a silica, diol, or cyano column with a non-polar mobile phase (e.g., hexane/isopropanol) can sometimes provide superior selectivity for polar isomers compared to reversed-phase methods.

  • Employ Derivatization:

    • Rationale: Converting the alcohol to a bulkier, more rigid derivative (like an ester or urethane) can amplify the stereochemical differences between the isomers, making them easier to separate.[3][4] This also improves peak shape by eliminating the hydrogen-bonding capability of the free hydroxyl group.

    • Recommended Action: React the isomer mixture with a reagent like benzoyl chloride or an isocyanate (e.g., phenyl isocyanate) to form the corresponding benzoate esters or carbamates. These derivatives often exhibit much greater separation on standard chromatographic phases.[3]

Q2: I'm seeing significant peak tailing for both alcohol isomers in my chromatogram. Why is this happening?

Root Cause Analysis: Peak tailing for alcohols is typically caused by strong, undesirable interactions with active sites on the stationary phase. In HPLC, this often involves acidic silanol groups on the silica support. In GC, it can be due to active sites in the injector liner or on the column itself.

Solutions:

  • HPLC:

    • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 or similar column to minimize exposed silanols.

    • Work at Low pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the silanol groups, reducing their ability to interact with your analyte.

    • Use an EPG Column: Embedded polar group columns are specifically designed to shield silanol groups and provide better peak shape for polar analytes.[2]

  • GC:

    • Use a Deactivated Liner: Ensure your GC inlet liner is fresh and deactivated. Over time, liners can become active.

    • Derivatize the Sample: As mentioned in Q1, converting the alcohol to a less polar silyl ether (e.g., using BSTFA) or an ester will cap the hydroxyl group, eliminating the primary cause of tailing and often improving resolution.

Q3: My preparative flash column chromatography isn't providing baseline separation. How can I improve it?

Root Cause Analysis: Flash chromatography resolution is highly dependent on the difference in retention factor (ΔRf) between the compounds and the efficiency of the column packing and loading.

Solutions:

  • Optimize the Solvent System:

    • Target Rf: Aim for an Rf of ~0.35 for the lower-eluting isomer on your analytical TLC plate, with a ΔRf of at least 0.1 between the two spots. A lower Rf provides more interaction time with the silica.

    • Test Different Solvents: Don't just increase the polarity of one solvent system. Test different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) as this can drastically change selectivity.

  • Improve Column Technique:

    • Dry Loading: Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This creates a much sharper starting band than loading in a strong solvent.[5]

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

    • Fraction Size: Collect smaller fractions, especially when the desired compounds are eluting.[5]

Frequently Asked Questions (FAQs)

Q1: Which is the better starting point for analytical separation: GC or HPLC?

Both techniques are viable, and the best choice may depend on available equipment and downstream requirements.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility and interaction with stationary phase.Separation by partitioning between mobile and stationary phases.
Typical Column Mid-to-high polarity (e.g., Wax or CN-based)Reversed-Phase C18 or Phenyl-Hexyl; Normal-Phase Silica or Diol
Sample Prep May require derivatization (silylation) for good peak shape.Dissolve in mobile phase. Derivatization is optional but can help.[4]
Pros Often provides very high resolution; compatible with MS detection.Non-destructive (sample can be recovered); highly versatile.
Cons Requires volatile compounds; thermal degradation is possible.Lower resolution than capillary GC; can use more solvent.

Senior Scientist Recommendation: Start with GC on a wax-type column due to the potential for higher intrinsic resolution for small, semi-volatile molecules. Monitor for on-column degradation.

Q2: How can I definitively confirm the stereochemistry (cis or trans) of my separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this assignment.

  • 1H NMR Coupling Constants (J-values): The key is the proton on the carbon bearing the hydroxyl group (H3). The dihedral angle between H3 and the adjacent bridgehead protons will be different in the cis and trans isomers, leading to different 3J coupling constants. In general, the trans isomer, where H3 is endo, will have a different coupling pattern to the bridgehead protons compared to the cis isomer, where H3 is exo.

  • Nuclear Overhauser Effect (NOE): A 2D NOESY or 1D NOE experiment provides definitive proof.

    • For the trans isomer, irradiation of the H3 proton should show an NOE correlation to the endo protons of the cyclopropane ring.

    • For the cis isomer, irradiation of the H3 proton should show an NOE correlation to the bridgehead protons.

Q3: My synthesis is supposed to favor one isomer. How can I get a quick purity check without a full separation?

1H NMR of the crude reaction mixture is an excellent method for determining the diastereomeric ratio (d.r.).[6]

  • Identify Unique Peaks: Find well-resolved signals in the 1H NMR spectrum that are unique to each isomer. The carbinol proton (H3) or protons on the cyclopropane ring are often good candidates.

  • Integrate: Carefully integrate the unique signal for the major isomer and the corresponding signal for the minor isomer.

  • Calculate Ratio: The ratio of the integration values directly corresponds to the diastereomeric ratio of the product mixture.[6]

Experimental Workflow & Protocols

G A Crude Mixture (cis/trans) B Analytical Check (GC or 1H NMR) A->B C Is Separation Needed? B->C D Preparative Separation (Flash Chromatography) C->D Yes I Proceed to Next Step C->I No (d.r. > 95:5) E Combine & Concentrate Pure Fractions D->E F Characterization (NMR, etc.) E->F G Pure cis Isomer F->G H Pure trans Isomer F->H

Caption: General workflow for isomer separation and analysis.

Protocol 1: Suggested GC Method for Analytical Separation
  • Instrument: Agilent 8890 GC or equivalent with FID detector.

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar wax-phase column.

  • Inlet: Split/Splitless, 250 °C. Split ratio 50:1.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: Hold at 180 °C for 5 minutes.

  • Detector: FID at 280 °C.

  • Sample: 1 µL of a 1 mg/mL solution in ethyl acetate.

Causality: The polar wax column provides selective hydrogen-bonding interactions, and the slow temperature ramp maximizes the time for these interactions to resolve the isomers.

Protocol 2: Derivatization for Enhanced GC/HPLC Separation (Acetate Formation)
  • Reaction: To a solution of the bicyclo[3.1.0]hexan-3-ol isomer mixture (100 mg, ~0.9 mmol) in dichloromethane (5 mL), add pyridine (0.1 mL) and acetic anhydride (0.1 mL).

  • Stirring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction with water (5 mL). Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting acetate esters can be analyzed directly or purified by flash chromatography.

Causality: Converting the alcohol to the less polar acetate derivative improves volatility for GC and eliminates peak tailing from hydrogen bonding in both GC and HPLC. The bulkier acetyl group can also enhance the spatial differences between the isomers, improving chromatographic resolution.[7]

References

  • Google Patents. (n.d.). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. (WO2005047215A2).
  • Google Patents. (n.d.). 3-aza-bicyclo[3.1.0]hexane derivatives. (WO2008038251A2).
  • European Patent Office. (n.d.). 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. (EP 2079690 B1).
  • ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Retrieved from [Link]

  • SciSpace. (n.d.). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, (1α,3α,5α)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1α,3β,4β,5α)-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • AOCS. (n.d.). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]

  • Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Hemisynthesis of Dihydroumbellulols from Umbellulone: New Cooling Compounds. Retrieved from [Link]

Sources

Optimizing catalyst loading for gold-catalyzed bicyclo[3.1.0]hexene formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing gold-catalyzed bicyclo[3.1.0]hexene formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful transformation. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Conceptual Overview: The "Why" Behind the "How"

The gold-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexenes is a mechanistically elegant and synthetically powerful reaction.[1] At its core, a cationic gold(I) species acts as a soft π-acid to activate the alkyne moiety of the enyne substrate.[2] This activation facilitates an intramolecular nucleophilic attack by the pendant alkene, leading to the formation of a key cyclopropyl gold carbene intermediate.[2][3] Subsequent rearrangement, typically a 1,2-hydrogen shift, furnishes the desired bicyclo[3.1.0]hexene product and regenerates the active gold catalyst.[1]

Understanding this catalytic cycle is paramount for effective troubleshooting. The efficiency and selectivity of this process are highly sensitive to the electronic and steric properties of the gold catalyst, which are modulated by the choice of ligands and counterions.[4][5] Furthermore, reaction conditions such as solvent, temperature, and the presence of impurities can significantly impact catalyst activity and product distribution.[6][7] This guide will address common challenges by relating them back to these fundamental principles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I address them?

A stalled reaction is a common issue and often points to problems with the active catalytic species.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Incomplete Halide Abstraction: Most gold(I) precatalysts, such as (L)AuCl, require activation via halide abstraction by a silver salt (e.g., AgSbF6, AgOTf) to generate the catalytically active cationic species [(L)Au]+.[8] Ensure you are using a stoichiometric amount of the silver salt relative to the gold precatalyst.

    • Catalyst Poisoning: Cationic gold catalysts are susceptible to poisoning by Lewis basic impurities like halides (Cl⁻, Br⁻), water, and amines.[7] These impurities can coordinate strongly to the gold center, inhibiting substrate binding.

      • Actionable Steps:

        • Use freshly distilled and degassed solvents.

        • Purify your starting materials to remove any residual impurities.

        • Consider using a slight excess of the silver salt to scavenge any halide impurities.

        • In some cases, the addition of a Brønsted or Lewis acid can reactivate a poisoned catalyst.[7]

  • Poor Substrate Reactivity:

    • Electron-deficient alkynes or sterically hindered substrates may exhibit lower reactivity.

      • Actionable Steps:

        • Increase the reaction temperature in increments of 10 °C. Monitor for product formation and potential decomposition.

        • Screen different gold catalysts with varying electronic properties. For example, a more electron-donating ligand on the gold center can increase the electron density at the metal, potentially enhancing its reactivity towards certain substrates.

FAQ 2: I am observing significant side products. How can I improve the selectivity towards the desired bicyclo[3.1.0]hexene?

Poor selectivity often arises from competing reaction pathways. Identifying the major side products is the first step in diagnosing the problem.

Common Side Reactions & Mitigation Strategies:

  • Alkyne Hydration: If your reaction is not performed under strictly anhydrous conditions, you may observe hydration of the alkyne, leading to ketone byproducts.[9]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Rearranged Products: Depending on the substrate and catalyst, alternative cyclization pathways or rearrangements of the carbene intermediate can occur.

    • Influence of Ligands and Counterions: The steric and electronic properties of the ligands and the nature of the counterion play a crucial role in directing the reaction pathway.[4][10][11]

      • Ligand Effects: Bulky ligands can sterically influence the approach of the alkene to the activated alkyne, favoring one cyclization mode over another.[10] The electronic nature of the ligand (e.g., phosphines vs. N-heterocyclic carbenes) also modulates the stability of intermediates.[8]

      • Counterion Effects: The counterion can influence the acidity of the gold catalyst and participate in key steps of the catalytic cycle, thereby affecting selectivity.[11][12][13] For instance, a more basic counterion might facilitate a proton transfer step differently than a weakly coordinating one.[11]

    • Actionable Steps:

      • Screen a panel of ligands (e.g., different phosphines, NHCs) to identify the optimal steric and electronic environment.

      • Vary the silver salt to test different counterions (e.g., SbF6⁻, OTf⁻, BF4⁻).

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Run the reaction at a lower concentration (e.g., 0.05 M or lower).

FAQ 3: How do I determine the optimal catalyst loading for my reaction?

Finding the sweet spot for catalyst loading is a balance between reaction rate, cost, and minimizing potential side reactions. While higher loadings can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts.[14]

Systematic Approach to Optimizing Catalyst Loading:

  • Start with a Standard Loading: Begin with a catalyst loading of 1-2 mol%. This is a common starting point for many gold-catalyzed reactions.

  • Incremental Reduction: If the reaction proceeds to completion in a reasonable timeframe, attempt to lower the catalyst loading in increments (e.g., to 1.0 mol%, 0.5 mol%, and 0.1 mol%).

  • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC-MS, or NMR) to monitor the reaction progress at each loading.[15] Note the time to completion and the formation of any byproducts.

  • Evaluate the Trade-off: Determine the lowest catalyst loading that provides a satisfactory reaction rate and yield without compromising selectivity.

Catalyst Loading (mol%)Typical ObservationRecommendation
5.0+Very fast reaction, but potential for catalyst decomposition and side products.Generally not recommended unless dealing with a very unreactive substrate.
1.0 - 2.0Good starting point for most systems.Ideal for initial screening and optimization.
0.1 - 0.5Cost-effective for larger scale reactions.Use once the reaction is well-optimized. May require longer reaction times.[16]
< 0.1May result in incomplete conversion or very long reaction times.Feasible for highly efficient catalytic systems.

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Bicyclo[3.1.0]hexene Formation
  • To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the 1,5-enyne substrate (1.0 equiv).

  • Dissolve the substrate in an anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • In a separate vial, weigh the gold(I) precatalyst (e.g., (IPr)AuCl, 0.01-0.05 equiv) and the silver salt activator (e.g., AgSbF6, 0.01-0.05 equiv).

  • Add a small amount of the reaction solvent to the vial containing the catalyst and activator, and stir for 5-10 minutes at room temperature to allow for salt metathesis.

  • Add the catalyst solution to the reaction vessel containing the substrate.

  • Stir the reaction at the desired temperature and monitor its progress by TLC, GC-MS, or ¹H NMR.

  • Upon completion, quench the reaction (if necessary) and purify the product by flash column chromatography.

Protocol 2: Screening of Ligands and Counterions

To optimize selectivity and yield, a parallel screen of different catalyst systems is highly recommended.

  • Prepare a stock solution of your 1,5-enyne substrate in your chosen anhydrous solvent.

  • In an array of reaction vials, add the appropriate gold(I) precatalyst (e.g., (Ph₃P)AuCl, (JohnPhos)AuCl, (IPr)AuCl) and silver salt (e.g., AgOTf, AgBF₄, AgSbF₆).

  • Add the substrate stock solution to each vial.

  • Stir the reactions under identical conditions (temperature, time).

  • Analyze the crude reaction mixtures by GC-MS or ¹H NMR to determine conversion and product ratios.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Catalytic Cycle for Bicyclo[3.1.0]hexene Formation

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Catalyst Activation cluster_deactivation Catalyst Deactivation AuL_plus [(L)Au]⁺ Enyne 1,5-Enyne Activated_Complex π-Alkyne Complex Enyne->Activated_Complex + [(L)Au]⁺ Cyclization Cyclization Activated_Complex->Cyclization Carbene Cyclopropyl Gold Carbene Intermediate Cyclization->Carbene Intramolecular Nucleophilic Attack Rearrangement Rearrangement Carbene->Rearrangement Product Bicyclo[3.1.0]hexene Rearrangement->Product 1,2-Hydride Shift Product->Enyne Regenerates [(L)Au]⁺ Precatalyst (L)AuCl Active_Catalyst [(L)Au]⁺ + AgCl(s) Precatalyst->Active_Catalyst + AgX Activator AgX Active_Catalyst_Deactivated [(L)Au]⁺ Deactivated_Complex [(L)Au(Impurity)] Active_Catalyst_Deactivated->Deactivated_Complex + Impurity Poison Impurities (e.g., Cl⁻, H₂O) Troubleshooting_Workflow Start Reaction Issue Low_Conversion Low or No Conversion Start->Low_Conversion Low_Selectivity Low Selectivity Start->Low_Selectivity Check_Catalyst_Activation Verify Catalyst Activation (Au Precatalyst + Ag Salt) Low_Conversion->Check_Catalyst_Activation Check_Purity Check Purity of Reagents & Solvents Low_Conversion->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Low_Conversion->Optimize_Conditions Identify_Side_Products Identify Side Products (GC-MS, NMR) Low_Selectivity->Identify_Side_Products Solution Optimized Reaction Check_Catalyst_Activation->Solution Check_Purity->Solution Optimize_Conditions->Solution Identify_Side_Products->Optimize_Conditions Screen_Ligands Screen Ligands (Sterics & Electronics) Identify_Side_Products->Screen_Ligands Screen_Counterions Screen Counterions (AgOTf, AgSbF₆, etc.) Identify_Side_Products->Screen_Counterions Screen_Ligands->Solution Screen_Counterions->Solution

Sources

Technical Support Center: Scaling Up the Synthesis of cis-Bicyclo[3.1.0]hexan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-Bicyclo[3.1.0]hexan-3-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to implement or scale up this synthesis. The bicyclo[3.1.0]hexane core is a valuable structural motif in medicinal chemistry, and mastering its synthesis is key to advancing many drug discovery programs.

This document provides in-depth protocols, troubleshooting guides, and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will focus on the most reliable and scalable method: the diastereoselective Simmons-Smith cyclopropanation of 2-cyclopenten-1-ol.

Scientific Foundation: The Simmons-Smith Reaction

The synthesis of this compound is most effectively achieved via the Simmons-Smith reaction. This reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring. A key feature of this reaction is its stereospecificity; the configuration of the double bond is preserved in the product.[1]

For allylic alcohols like 2-cyclopenten-1-ol, the resident hydroxyl group acts as a powerful directing group. It coordinates with the zinc reagent, delivering the methylene group to the same face of the double bond, resulting in the desired cis stereochemistry.[1][2] While the classic reaction uses a zinc-copper couple, the Furukawa modification , which employs diethylzinc (Et₂Zn), is often faster and more reproducible for scale-up operations.[1][3]

Reaction Workflow

The overall transformation can be visualized as a two-step process: the in-situ formation of the active zinc carbenoid followed by the directed cyclopropanation.

G cluster_0 Part 1: Carbenoid Formation cluster_1 Part 2: Directed Cyclopropanation Et2Zn Diethylzinc (Et₂Zn) Carbenoid Ethyl(iodomethyl)zinc (EtZnCH₂I) Et2Zn->Carbenoid CH2I2 Diiodomethane (CH₂I₂) CH2I2->Carbenoid StartMat 2-Cyclopenten-1-ol Carbenoid->StartMat Reacts with TS Coordinated Transition State (Butterfly-type) Carbenoid->TS StartMat->TS Product This compound TS->Product caption Fig 1. High-level workflow for the synthesis.

Caption: Fig 1. High-level workflow for the synthesis.

Detailed Experimental Protocol (Furukawa Modification)

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Safety First:

  • Diethylzinc (Et₂Zn) is highly pyrophoric and reacts violently with water.[4][5] It must be handled under a strict inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried.

  • Diiodomethane (CH₂I₂) is a toxic irritant and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[6] It is light-sensitive and should be stored in a dark bottle.[7]

  • The reaction can be exothermic. Ensure proper temperature control, especially during reagent addition.

Reagents & Equipment:

  • Three-neck round-bottom flask, oven-dried and equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

  • Addition funnel, oven-dried.

  • Anhydrous dichloromethane (DCM).

  • Diethylzinc (1.0 M solution in hexanes).

  • Diiodomethane (stabilized with copper is acceptable).

  • 2-Cyclopenten-1-ol.

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of nitrogen.

  • Initial Charge: Charge the flask with 2-cyclopenten-1-ol (1.0 eq) dissolved in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add diiodomethane (1.5 eq) to the stirred solution.

    • Using the addition funnel, add the diethylzinc solution (1.5 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (zinc iodide) will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. CAUTION: The quenching process is exothermic. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Stir vigorously until gas evolution ceases. An alternative is to use a Rochelle's salt (potassium sodium tartrate) solution, which can be very effective at breaking up zinc emulsions.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.[9]

Comparative Reaction Parameters
ParameterClassic Simmons-SmithFurukawa ModificationKey Consideration
Zinc Source Zinc-Copper Couple (solid)Diethylzinc (solution)Et₂Zn offers better homogeneity and reactivity.
Stoichiometry Typically 1.5 - 2.0 eq of Zn(Cu) and CH₂I₂Typically 1.2 - 1.5 eq of Et₂Zn and CH₂I₂Excess reagent can lead to side reactions.
Solvent Diethyl ether, DCMDCM, 1,2-Dichloroethane (DCE)Ethereal solvents can coordinate to the zinc, sometimes slowing the reaction.[8]
Temperature Reflux in Ether0 °C to Room TempThe Furukawa modification is often performed at lower temperatures.
Reaction Time 12 - 48 hours8 - 16 hoursFurukawa's method is generally faster.
Workup Filtration of solid zinc saltsAqueous quench of soluble zinc speciesEt₂Zn workup avoids filtering fine, pyrophoric zinc dust.

Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My reaction is sluggish or has stalled. What are the likely causes?

  • Cause A: Inactive Zinc Reagent (Classic Method): If using the Zn-Cu couple, its activity is paramount. Commercially available couples can vary in quality.

    • Solution: Activate the zinc powder before use. A common method is to stir zinc dust with HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.[10] Mechanochemical activation by ball-milling has also been reported as a solvent-free activation method.[11]

  • Cause B: Impure Reagents: Water is the primary enemy of this reaction.

    • Solution: Ensure your solvent is anhydrous. Distill DCM from calcium hydride. Ensure the 2-cyclopenten-1-ol is dry and the diiodomethane has been stored properly.

  • Cause C: Low Temperature (Furukawa Method): While the initial addition is done at 0 °C for safety, the reaction itself may require warming to room temperature to proceed at a reasonable rate.

    • Solution: After the exothermic addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature. Gentle heating (to ~35-40 °C) can be explored if the reaction remains slow, but must be done with extreme caution.

Q2: The yield of my reaction is low. Where did my product go?

  • Cause A: Incomplete Reaction: See Q1.

  • Cause B: Side Reactions: The zinc carbenoid is electrophilic and can react with other functional groups. With extended reaction times or large excesses of the reagent, methylation of the starting alcohol's hydroxyl group can occur.[1]

    • Solution: Use a moderate excess of the Simmons-Smith reagent (1.2-1.5 eq). Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

  • Cause C: Workup Issues: Emulsions can form during the aqueous quench due to the precipitation of zinc salts, leading to product loss.

    • Solution: A standard quench for large-scale reactions is the dropwise addition of saturated aqueous NH₄Cl or a 1:1 mixture of saturated NH₄Cl and 2M HCl. For stubborn emulsions, adding a saturated solution of Rochelle's salt and stirring for several hours can be very effective. Another approach involves quenching with pyridine to form a soluble zinc complex, though this complicates purification.[1]

Q3: My final product contains a significant amount of the trans-isomer. How can I improve the cis-selectivity?

  • Cause: The cis-directing effect of the hydroxyl group is strong but not always perfect. Contamination with water can hydrolyze the zinc reagent and disrupt the coordination that directs the stereochemistry.

    • Solution 1 (Prevention): Rigorous exclusion of moisture is critical. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of a dry, inert gas.

    • Solution 2 (Purification): The cis and trans isomers are diastereomers and generally have different polarities. They can typically be separated by careful flash column chromatography on silica gel.[12] Monitoring fractions by GC-MS or ¹H NMR will be essential to isolate the pure cis product.[12][13]

Q4: How do I safely handle and quench residual diethylzinc?

  • Cause for Concern: Diethylzinc is pyrophoric and its solutions in hydrocarbon solvents are flammable.[14]

    • Handling: Always use gas-tight syringes or cannulation techniques for transfers under an inert atmosphere. Work in a fume hood, away from flammable materials. Have a Class D fire extinguisher (for combustible metals) readily available.

    • Quenching (Reaction Scale): As described in the protocol, a slow, controlled addition of a saturated aqueous solution (like NH₄Cl) at 0 °C is standard.

    • Quenching (Residual/Waste): For leftover reagent in bottles, it is best to have it handled by a specialized hazardous waste disposal team.[15] For cleaning glassware, rinse with an anhydrous solvent like toluene, then slowly add a high-boiling point alcohol like isopropanol under an inert atmosphere. Once the reaction has ceased, water can be cautiously added.

Characterization Logic Flow

G Crude Crude Product Oil TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Spot for polarity Column Flash Column Chromatography Crude->Column Load onto silica TLC->Column Determines eluent GCMS GC-MS Analysis PureCis Pure cis-Isomer GCMS->PureCis Trans trans-Isomer Fraction GCMS->Trans Fractions Collected Fractions Column->Fractions Fractions->GCMS Check purity & cis/trans ratio NMR ¹H and ¹³C NMR Spectroscopy Fractions->NMR Confirm structure & stereochem NMR->PureCis caption Fig 2. Purification and characterization workflow.

Caption: Fig 2. Purification and characterization workflow.

Interpreting NMR Data: The key to confirming the cis stereochemistry lies in the coupling constants and NOE (Nuclear Overhauser Effect) correlations in the ¹H NMR spectrum. The protons on the cyclopropane ring and the adjacent bridgehead protons will have characteristic spatial relationships that can be elucidated through 2D NMR experiments. In general, the ¹H NMR spectrum of the crude reaction mixture can provide a good estimate of the cis:trans ratio.[12]

References

  • Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Simmons-Smith Reaction. (n.d.). Name Reaction. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-. Retrieved January 25, 2026, from [Link]

  • Cristofol, A., et al. (2012). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Fürstner, A. (n.d.). SUPPORTING INFORMATION. Max-Planck-Gesellschaft. Retrieved January 25, 2026, from [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Charette, A. B. (2014). Simmons‐Smith Cyclopropanation Reaction. ResearchGate. Retrieved January 25, 2026, from [Link]

  • de Meijere, A., et al. (1993). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. SciSpace. Retrieved January 25, 2026, from [Link]

  • Hafner, A., et al. (2020). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. Retrieved January 25, 2026, from [Link]

  • Dolbier, W. R. (2005). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. Google Patents.
  • Ronsheim, M. D., et al. (2014). FORMATION OF γ-KETO ESTERS FROM β-KETO ESTERS: METHYL 5,5-DIMETHYL-4-OXOHEXANOATE. Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Friščić, T., et al. (2019). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. Retrieved January 25, 2026, from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1α,3β,4β,5α)-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • Kim, S., & Hong, C. (1996). Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction. Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Agilent. (2023). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Retrieved January 25, 2026, from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl Zinc. Retrieved January 25, 2026, from [Link]

  • Sawada, S. (1970). Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. Retrieved January 25, 2026, from [Link]

  • Iqbal, N., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Retrieved January 25, 2026, from [Link]

  • Hyuan, J., et al. (2021). Stereoselective synthesis of homologated (S)- and (N)-methanocarba nucleosides on a bicyclo[3.1.0]hexane template. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • Rowe Scientific. (n.d.). Diiodomethane Safety Data Sheet. Retrieved January 25, 2026, from [Link]

  • Iqbal, N., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. Retrieved January 25, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Quenching of Liquid Pyrophoric Materials SOP. Environmental Health and Safety. Retrieved January 25, 2026, from [Link]

  • Schuster, D. I. (1981). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Diethylzinc. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved January 25, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to 1H NMR Coupling Constants for Stereochemical Determination in Bicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous assignment of stereochemistry is a cornerstone of molecular design and function. The bicyclo[3.1.0]hexane scaffold, a prevalent motif in medicinal chemistry and natural products, presents a unique stereochemical puzzle. Its rigid, boat-like conformation, however, makes it an ideal candidate for stereochemical elucidation using one of the most powerful tools in the chemist's arsenal: ¹H NMR spectroscopy, and specifically, the analysis of vicinal proton-proton coupling constants (³JHH).

This guide provides an in-depth comparison of how ³JHH values can be used to differentiate between stereoisomers of bicyclo[3.1.0]hexane derivatives, supported by experimental data from the literature. We will delve into the theoretical underpinnings of this technique, provide a practical experimental protocol for acquiring high-fidelity data, and present a comparative analysis of coupling constants for various isomers.

The Bicyclo[3.1.0]hexane Conformation: A Rigid Framework for Analysis

The bicyclo[3.1.0]hexane system consists of a cyclopentane ring fused to a cyclopropane ring, resulting in a conformationally restricted boat-like structure. This rigidity is key, as it limits the number of accessible conformations, meaning that the observed ³JHH coupling constants in solution are representative of a well-defined set of dihedral angles. This contrasts with more flexible acyclic or monocyclic systems where time-averaging over multiple conformations can complicate the interpretation of coupling constants. The "North" (2'-exo) and "South" (2'-endo) conformations are often referred to, particularly in the context of nucleoside analogs, which describe the pucker of the five-membered ring relative to the fused cyclopropane.[1]

The Karplus Relationship: From Dihedral Angles to Coupling Constants

The relationship between the dihedral angle (φ) of vicinal protons (H-C-C-H) and their corresponding ³JHH coupling constant is described by the Karplus equation.[2] In its general form, the equation is:

J(φ) = Acos²φ + Bcosφ + C

where A, B, and C are empirically derived parameters that depend on factors such as substituent electronegativity, bond angles, and bond lengths.[2] The key takeaway from the Karplus relationship is that the magnitude of the coupling constant is highly dependent on the dihedral angle:

  • Large couplings (typically 7-15 Hz) are observed for dihedral angles approaching 0° (syn-periplanar) and 180° (anti-periplanar).

  • Small couplings (typically 0-3 Hz) are observed for dihedral angles around 90° (syn-clinal).

This principle is the foundation for using ³JHH values to deduce stereochemistry in rigid systems like bicyclo[3.1.0]hexanes.

G cluster_0 Karplus Relationship cluster_1 Application to Bicyclo[3.1.0]hexanes Dihedral_Angle Dihedral Angle (φ) between Vicinal Protons Karplus_Equation J(φ) = Acos²φ + Bcosφ + C Dihedral_Angle->Karplus_Equation Input Coupling_Constant ³JHH Coupling Constant (Hz) Stereochemistry Stereochemical Assignment (e.g., endo vs. exo) Coupling_Constant->Stereochemistry Determines Karplus_Equation->Coupling_Constant Predicts Rigid_Conformation Fixed Boat-like Conformation Rigid_Conformation->Dihedral_Angle Defines G Sample_Prep 1. Sample Preparation (Purity, Concentration, Solvent) Data_Acquisition 2. NMR Data Acquisition (High Field, Long acq. time) Sample_Prep->Data_Acquisition Data_Processing 3. Data Processing (Apodization, Zero-filling) Data_Acquisition->Data_Processing Coupling_Analysis 4. Coupling Constant Analysis (Peak picking, Difference in Hz) Data_Processing->Coupling_Analysis

Caption: Workflow for accurate J-coupling measurement.

Conclusion

The analysis of ¹H NMR vicinal coupling constants is an indispensable, non-destructive method for the stereochemical assignment of bicyclo[3.1.0]hexane derivatives. The inherent rigidity of this scaffold provides a direct correlation between the observed ³JHH values and the dihedral angles between vicinal protons, as described by the Karplus relationship. By carefully measuring and comparing these coupling constants, particularly those involving the cyclopropyl protons and adjacent protons on the five-membered ring, researchers can confidently distinguish between endo and exo isomers. The successful application of this technique hinges on the acquisition of high-quality NMR data and a sound understanding of the structural principles that govern these coupling interactions.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC - NIH. Available at: [Link]

  • ¹H-NMR spectra of compound 35 (top panel), 36 (middle panel), 37... - ResearchGate. Available at: [Link]

  • ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton | Request PDF - ResearchGate. Available at: [Link]_

  • The ¹H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Available at: [Link]

  • Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands - MDPI. Available at: [Link]

  • New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - NIH. Available at: [Link]

  • New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - NIH. Available at: [Link]

  • Karplus equation - Wikipedia. Available at: [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For researchers engaged in the synthesis and characterization of complex molecular architectures, a deep understanding of fragmentation patterns is not merely advantageous—it is essential. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of bicyclo[3.1.0]hexane derivatives. As a senior application scientist, my objective is to move beyond a simple cataloging of fragments to explain the causal relationships between molecular structure and spectral output, grounded in established mechanistic principles and supported by experimental data.

The bicyclo[3.1.0]hexane framework, a constituent of numerous natural products and a key structural motif in medicinal chemistry, presents a fascinating case study in mass spectral fragmentation. Its inherent ring strain and the interplay of a fused five- and three-membered ring system give rise to complex and often diagnostically significant fragmentation pathways. This guide will dissect these pathways, compare the fragmentation of various substituted derivatives, and provide a robust experimental protocol for reproducible data acquisition.

The Bicyclo[3.1.0]hexane Skeleton: A Structural Overview

The bicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that has garnered significant interest in drug design. Its unique three-dimensional structure can mimic and stabilize bioactive conformations of pharmacophores, leading to enhanced potency and selectivity. Understanding the stability and fragmentation of this core structure under mass spectrometric conditions is paramount for the unambiguous identification of novel derivatives in complex matrices.

Fundamental Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing a roadmap to its structure. The initial ionization event involves the removal of an electron to form a molecular ion (M radical cation). The subsequent fragmentation of this high-energy species is governed by the relative stabilities of the resulting carbocations and neutral radicals. For bicyclic systems like bicyclo[3.1.0]hexane, the fragmentation is often directed by the release of ring strain and the influence of any functional groups present.

Fragmentation Patterns of the Unsubstituted Bicyclo[3.1.0]hexane

The mass spectrum of the parent bicyclo[3.1.0]hexane (C6H10, MW = 82) is characterized by a series of fragment ions resulting from the cleavage of the strained ring system. A key feature in the mass spectrometry of small-ring compounds is the propensity for isomerization to more stable open-chain or larger ring structures upon ionization[1]. In the case of bicyclo[3.1.0]hexane, it has been proposed that the molecular ion can rearrange to a methylcyclopentene radical cation before fragmentation. This initial isomerization step is crucial for understanding the subsequent fragmentation cascade.

Comparative Fragmentation Analysis of Bicyclo[3.1.0]hexane Derivatives

The true diagnostic power of mass spectrometry is realized when comparing the fragmentation patterns of a parent structure with its substituted analogues. The nature and position of a substituent can dramatically alter the fragmentation pathways, providing invaluable information about its identity and location on the bicyclic core.

Ketone Derivatives: The Case of Thujone and Sabina Ketone

Bicyclo[3.1.0]hexane ketones are prevalent in nature, with thujone being a well-known example. The presence of a carbonyl group provides a low-energy site for ionization (the non-bonding electrons of the oxygen) and directs subsequent fragmentation.

Table 1: Key Fragment Ions in the Mass Spectra of Bicyclo[3.1.0]hexanone Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Bicyclo[3.1.0]hexan-2-one9668 ([M-CO]+'), 67, 55, 41
Thujone (an isomer of 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-one)152110, 95, 81, 69, 41
Sabina Ketone (5-(1-methylethyl)bicyclo[3.1.0]hexan-2-one)13895 ([M-C3H7]+), 81, 67, 41

The fragmentation of bicyclo[3.1.0]hexan-2-one is characterized by the loss of a neutral carbon monoxide molecule (28 Da) to form a prominent ion at m/z 68. This is a classic fragmentation pathway for cyclic ketones.

In the case of thujone , the fragmentation is more complex due to the presence of alkyl substituents. The spectrum is dominated by fragments resulting from cleavages of the isopropyl and methyl groups, as well as ring opening reactions.

Sabina ketone shows a characteristic loss of a propyl radical (43 Da) to form the ion at m/z 95, which is a common fragmentation for compounds containing an isopropyl group.

The following diagram illustrates a plausible fragmentation pathway for a generic bicyclo[3.1.0]hexanone, highlighting the initial ionization at the carbonyl oxygen and subsequent alpha-cleavage.

G M Bicyclo[3.1.0]hexanone Molecular Ion (M+.) F1 [M - R1]+ M->F1 α-cleavage F2 [M - R2]+ M->F2 α-cleavage F3 Further Fragmentation F1->F3 F2->F3

Caption: Generalized alpha-cleavage in bicyclo[3.1.0]hexanones.

Alcohol Derivatives: Sabinene Hydrate

The fragmentation of bicyclo[3.1.0]hexanols is initiated by ionization at the oxygen atom, followed by dehydration (loss of H2O) or cleavage of the C-C bonds adjacent to the hydroxyl group.

Table 2: Key Fragment Ions in the Mass Spectrum of a Bicyclo[3.1.0]hexanol Derivative

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Sabinene Hydrate (an isomer of 2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol)154 (weak or absent)136 ([M-H2O]+'), 121, 93, 71

The molecular ion of sabinene hydrate is often of low abundance or absent, which is typical for alcohols. A prominent peak is observed at m/z 136, corresponding to the loss of water. Further fragmentation of this dehydrated ion leads to the observed lower mass fragments.

The fragmentation pathway for a generic bicyclo[3.1.0]hexanol is depicted below, showing the initial dehydration step.

G M Bicyclo[3.1.0]hexanol Molecular Ion (M+.) F1 [M - H2O]+. M->F1 Dehydration F2 Further Fragmentation F1->F2

Caption: Dehydration fragmentation pathway of bicyclo[3.1.0]hexanols.

The Retro-Diels-Alder (RDA) Reaction: Is it a Factor?

The retro-Diels-Alder reaction is a characteristic fragmentation pathway for molecules containing a cyclohexene ring system. While the bicyclo[3.1.0]hexane skeleton does not contain a six-membered ring, rearrangements of the molecular ion could potentially lead to structures that can undergo an RDA-type fragmentation. However, for the bicyclo[3.1.0]hexane system, fragmentation is more commonly initiated by cleavage of the strained cyclopropane ring or by pathways directed by functional groups. Therefore, a classical RDA fragmentation is not considered a primary pathway for this specific bicyclic system.

Experimental Protocol: GC-MS Analysis of Bicyclo[3.1.0]hexane Derivatives

The following protocol provides a robust method for the analysis of bicyclo[3.1.0]hexane derivatives, such as those found in essential oils, using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • For essential oil samples, dilute 1 µL of the oil in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

  • For solid samples, dissolve approximately 1 mg in 1 mL of solvent.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • For each peak, obtain the mass spectrum.

  • Compare the obtained mass spectra with reference spectra from a database (e.g., NIST/EPA/NIH Mass Spectral Library).

  • Analyze the fragmentation patterns to confirm the identity of the compounds and to elucidate the structure of unknown derivatives.

The following diagram illustrates the general workflow for GC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC TIC Generation Mass_Analysis->TIC Spectrum Spectrum Extraction TIC->Spectrum Library_Search Library Search Spectrum->Library_Search Interpretation Interpretation Library_Search->Interpretation

Caption: General workflow for the GC-MS analysis of bicyclo[3.1.0]hexane derivatives.

Conclusion

The mass spectral fragmentation of bicyclo[3.1.0]hexane derivatives is a complex process governed by the interplay of ring strain, isomerization, and the directing effects of functional groups. A thorough understanding of these fragmentation pathways is indispensable for the accurate structural elucidation of novel compounds containing this important bicyclic motif. By comparing the mass spectra of different derivatives and applying fundamental principles of mass spectrometry, researchers can confidently identify and characterize these molecules. The experimental protocol provided herein offers a reliable starting point for obtaining high-quality, reproducible data. As the synthesis of novel bicyclo[3.1.0]hexane derivatives continues to expand, the principles outlined in this guide will serve as a valuable resource for the scientific community.

References

  • Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Jerkovich, G., Horváth, A., & Varga, Z. (2001). Mass spectra of some natural and synthetic sabinane derivatives. Journal of Mass Spectrometry, 36(8), 923–927.
  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.
  • König, W. A., Joulain, D., & Hochmuth, D. H. (2001). Terpenoids and Related Constituents of Essential Oils. Wiley-VCH.

Sources

Comparative study of different synthetic routes to cis-Bicyclo[3.1.0]hexan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[3.1.0]hexane framework is a prevalent structural motif in a variety of natural products and pharmacologically active molecules. Its inherent conformational rigidity makes it a valuable scaffold in drug discovery for designing compounds with specific spatial orientations to interact with biological targets. This guide provides a comparative analysis of two primary synthetic routes to a key derivative, cis-bicyclo[3.1.0]hexan-3-ol, offering insights into the experimental design, mechanistic underpinnings, and performance of each methodology. This document is intended to assist researchers, medicinal chemists, and process development scientists in selecting the most suitable synthetic strategy for their specific needs.

Introduction to the Target Molecule

This compound is a valuable synthetic intermediate characterized by a fused cyclopropane and cyclopentane ring system, with the hydroxyl group oriented on the same side as the cyclopropane ring (exo position). This specific stereochemistry is crucial for its application as a building block in the synthesis of more complex molecules, including therapeutic agents. The selection of a synthetic route to this target often involves a trade-off between factors such as stereoselectivity, yield, scalability, and the availability of starting materials. This guide will focus on two robust and commonly employed strategies:

  • Diastereoselective Reduction of Bicyclo[3.1.0]hexan-3-one: A two-step approach involving the synthesis of the corresponding ketone followed by a highly stereoselective reduction.

  • Directed Simmons-Smith Cyclopropanation of Cyclopent-2-en-1-ol: A direct, one-step method leveraging a substrate-directed cyclopropanation.

Route 1: Diastereoselective Reduction of Bicyclo[3.1.0]hexan-3-one

This synthetic pathway is a reliable and often high-yielding approach that proceeds in two distinct stages: the formation of the bicyclic ketone and its subsequent stereoselective reduction to the desired cis-alcohol.

Step 1: Synthesis of Bicyclo[3.1.0]hexan-3-one

The precursor ketone, bicyclo[3.1.0]hexan-3-one, can be efficiently prepared from the readily available starting material, cyclopent-2-enone. A common and effective method is the Corey-Chaykovsky cyclopropanation using a sulfur ylide, such as dimethylsulfoxonium methylide.

Mechanism: The reaction initiates with the 1,4-conjugate addition of the sulfur ylide to the α,β-unsaturated ketone. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces dimethyl sulfoxide (DMSO) to form the cyclopropane ring. This method is known for its high efficiency in forming three-membered rings from enones.

start Cyclopent-2-enone intermediate Enolate intermediate start->intermediate + ylide Dimethylsulfoxonium methylide product Bicyclo[3.1.0]hexan-3-one intermediate->product - DMSO ketone Bicyclo[3.1.0]hexan-3-one luche NaBH4, CeCl3 Methanol, -78 °C ketone->luche l_selectride L-Selectride THF, -78 °C ketone->l_selectride cis_alcohol This compound (exo) luche->cis_alcohol Major Product trans_alcohol trans-Bicyclo[3.1.0]hexan-3-ol (endo) l_selectride->trans_alcohol Major Product

Caption: Diastereoselective reduction of Bicyclo[3.1.0]hexan-3-one.

Route 2: Directed Simmons-Smith Cyclopropanation

This approach offers a more direct synthesis of this compound from cyclopent-2-en-1-ol in a single step. The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes. [1] Mechanism and Stereodirection: The reaction involves the formation of a zinc carbenoid, typically from diiodomethane and a zinc-copper couple. This carbenoid then reacts with the alkene in a concerted fashion. A key feature of the Simmons-Smith reaction is its susceptibility to direction by proximal hydroxyl groups. The oxygen atom of the allylic alcohol coordinates to the zinc carbenoid, delivering the methylene group to the same face of the double bond as the hydroxyl group. [2]This results in a highly diastereoselective synthesis of the cis-cyclopropyl alcohol.

start Cyclopent-2-en-1-ol intermediate Zinc carbenoid-alcohol complex start->intermediate + reagents CH2I2, Zn-Cu product This compound intermediate->product Intramolecular cyclopropanation

Caption: Directed Simmons-Smith Cyclopropanation.

Comparative Performance Data

ParameterRoute 1: Luche ReductionRoute 2: Simmons-Smith Cyclopropanation
Starting Material Cyclopent-2-enoneCyclopent-2-en-1-ol
Number of Steps 21
Key Reagents Dimethylsulfoxonium methylide, NaBH₄, CeCl₃Diiodomethane, Zinc-Copper couple
Overall Yield Good to ExcellentModerate to Good
Diastereoselectivity High for cis isomerHigh for cis isomer
Scalability Generally good, though ylide preparation can be a consideration.Good, but can be exothermic and require careful temperature control.
Safety/Handling Diazomethane (a precursor to the ylide in some preparations) is toxic and explosive. L-Selectride is pyrophoric.Diiodomethane is a lachrymator and toxic.

Experimental Protocols

Route 1: Diastereoselective Reduction

Step A: Synthesis of Bicyclo[3.1.0]hexan-3-one

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry DMSO at room temperature under a nitrogen atmosphere is added trimethylsulfoxonium iodide (1.05 eq) in one portion.

  • The resulting mixture is stirred for 30-45 minutes until the evolution of hydrogen ceases, and a clear solution is obtained.

  • The solution of dimethylsulfoxonium methylide is cooled to 0 °C, and a solution of cyclopent-2-enone (1.0 eq) in dry THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-3 hours, then quenched by the addition of water.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford bicyclo[3.1.0]hexan-3-one.

Step B: Luche Reduction to this compound

  • A solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol is cooled to -78 °C.

  • Sodium borohydride (1.1 eq) is added in small portions over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature.

  • The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purification by flash column chromatography affords the pure this compound.

Route 2: Directed Simmons-Smith Cyclopropanation
  • To a mechanically stirred suspension of zinc-copper couple (2.2 eq) in dry diethyl ether under a nitrogen atmosphere is added diiodomethane (2.0 eq) dropwise, maintaining a gentle reflux.

  • After the addition is complete, the mixture is stirred at reflux for 1 hour.

  • The reaction mixture is cooled to room temperature, and a solution of cyclopent-2-en-1-ol (1.0 eq) in diethyl ether is added dropwise.

  • The mixture is stirred at room temperature for 12-18 hours.

  • The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.

  • The combined filtrate is washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.

  • After concentration under reduced pressure, the crude product is purified by flash column chromatography to yield this compound.

Conclusion

Both the diastereoselective reduction of bicyclo[3.1.0]hexan-3-one and the directed Simmons-Smith cyclopropanation of cyclopent-2-en-1-ol represent effective strategies for the synthesis of this compound.

The diastereoselective reduction route offers the advantage of potentially high overall yields and utilizes a well-established two-step sequence. The Luche reduction is a particularly powerful tool for achieving the desired cis stereochemistry with high selectivity. This route may be preferable when the starting cyclopent-2-enone is more readily available or cost-effective than cyclopent-2-en-1-ol.

The directed Simmons-Smith cyclopropanation is an elegant and more atom-economical one-step approach. The substrate-directing effect of the allylic alcohol provides excellent stereocontrol, making it an attractive option for a direct and efficient synthesis. This route is ideal when a streamlined process is desired and the starting allylic alcohol is readily accessible.

The ultimate choice of synthetic route will depend on a careful evaluation of factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and safety infrastructure available in the laboratory.

References

  • Muriel, B., Gagnebin, A., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(41), 9436–9441. [Link]

  • De Souza, A. N., et al. (2025). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. VeriXiv.
  • Carreño, M. C., et al. (2008). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. The Journal of Organic Chemistry, 73(23), 9373-9381.
  • Krief, A., & Surleraux, D. (1991). Unusual Stereofacial Differentiation in the Reduction of Bicyclo[3.1.0]hexanones by Luche's Reagent (NaBH4-CeCl3). Synlett, 1991(04), 273-275.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Cleator, E., et al. (2007). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development, 11(5), 834-839.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons−Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.

Sources

The Bicyclo[3.1.0]hexane Scaffold: A Rigid Approach to Enhancing Biological Activity Over Cyclopentane Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of optimizing drug candidates. The choice between a flexible or a rigid core can profoundly influence a compound's biological activity, dictating its potency, selectivity, and metabolic fate. This guide provides an in-depth comparison of the bicyclo[3.1.0]hexane scaffold and its more flexible counterpart, the cyclopentane ring, offering insights for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical differences, analyze case studies with supporting data, and provide detailed experimental protocols for evaluating these critical parameters.

The Conformational Advantage: Rigidity as a Design Element

The primary distinction between the bicyclo[3.1.0]hexane and cyclopentane cores lies in their conformational flexibility. The cyclopentane ring is known for its pseudorotation, rapidly interconverting between various envelope and twist conformations. While this flexibility can be advantageous in allowing a molecule to adapt to a binding site, it can also come at an entropic cost upon binding and may lead to interactions with off-target proteins.

Conversely, the bicyclo[3.1.0]hexane system is a conformationally constrained analogue. The fusion of the cyclopropane ring locks the five-membered ring into a relatively rigid boat-like conformation[1][2]. This pre-organization of the molecule can be a powerful tool in drug design. By locking the substituents in a specific spatial orientation that mimics the bioactive conformation required for receptor binding, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency[1]. Furthermore, this conformational rigidity can enhance selectivity, as the molecule is less likely to adopt conformations that allow for binding to unintended targets.

Comparative Analysis of Biological Activity: A Tale of Two Scaffolds

The theoretical benefits of the bicyclo[3.1.0]hexane scaffold have been demonstrated in several drug discovery programs. While direct head-to-head comparisons with identical cyclopentane analogues are not always available in published literature, the strategic evolution from cyclopentane-containing molecules to bicyclo[3.1.0]hexane derivatives in certain projects provides compelling evidence of the latter's advantages.

Case Study: Neuraminidase Inhibitors for Influenza

A prominent example of scaffold hopping from a cyclopentane to a bicyclo[3.1.0]hexane core is in the development of influenza neuraminidase inhibitors. The approved antiviral drug Peramivir features a cyclopentane ring and is a potent inhibitor of the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells[3][4].

In the quest for novel neuraminidase inhibitors, researchers explored the use of bicyclo[3.1.0]hexane as a constrained mimic of the transition state of sialic acid cleavage by the enzyme[3][5]. The rationale was that the rigid, boat-like conformation of the bicyclo[3.1.0]hexane scaffold could more closely resemble the distorted conformation of the natural substrate in the enzyme's active site[3]. While the initial bicyclo[3.1.0]hexane analogues showed micromolar inhibition, which was less potent than Peramivir, these studies provided a valuable proof-of-concept for the potential of this scaffold in targeting the neuraminidase active site[5][6]. The lower potency of these initial analogues was attributed to the need for further optimization of the substituents to achieve complementary interactions within the catalytic site[3][6]. This case highlights the strategic use of the bicyclo[3.1.0]hexane core to enforce a specific geometry intended to mimic a biological transition state.

Enhanced Potency and Selectivity in GPCR Ligands

The G protein-coupled receptor (GPCR) superfamily is a major target for drug discovery. The conformational rigidity of the bicyclo[3.1.0]hexane system has been successfully exploited to develop potent and selective GPCR ligands.

In the development of metabotropic glutamate 2/3 (mGlu2/3) receptor antagonists for the treatment of depression, a series of conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogues were synthesized. This effort led to the discovery of a highly potent and efficacious tool compound with IC50 values of 46 nM for both human mGlu2 and mGlu3 receptors[7].

Similarly, in the pursuit of selective histamine H3 receptor (H3R) antagonists, the replacement of a more flexible imidazolylcyclopropane scaffold with a rigid imidazolyl bicyclo[3.1.0]hexane structure resulted in a significant improvement in selectivity over the H4 receptor. One compound from this series exhibited over 100-fold selectivity for H3R[8]. This demonstrates how the defined spatial arrangement of functional groups on the bicyclo[3.1.0]hexane core can effectively discriminate between closely related receptor subtypes.

Table 1: Biological Activity of Bicyclo[3.1.0]hexane Analogues

Compound ClassTargetScaffoldBiological ActivityReference
mGluR AntagonistmGlu2/3 ReceptorsBicyclo[3.1.0]hexanehmGlu2 IC50 = 46 nM, hmGlu3 IC50 = 46.1 nM[7]
H3R AntagonistHistamine H3 ReceptorBicyclo[3.1.0]hexane>100-fold selectivity over H4 Receptor[8]
Neuraminidase InhibitorInfluenza NeuraminidaseBicyclo[3.1.0]hexaneMicromolar inhibition[5][6]
A3AR LigandAdenosine A3 ReceptorBicyclo[3.1.0]hexaneKi = 0.38 µM[9]

Impact on Metabolic Stability

A significant challenge in drug development is designing molecules that are resistant to metabolic degradation, thereby ensuring sufficient exposure and duration of action. The bicyclo[3.1.0]hexane scaffold can offer an advantage in this regard. The rigid, saturated nature of this ring system can block potential sites of metabolism that might be present in more flexible analogues. For instance, a flexible cyclopentane ring might be hydroxylated by cytochrome P450 enzymes, a metabolic pathway that could be sterically hindered in the corresponding bicyclo[3.1.0]hexane derivative. This increased metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life in vivo.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior scaffold for a given biological target, a series of well-defined experiments are essential. The following are detailed protocols for key assays to compare the biological activity of bicyclo[3.1.0]hexane and cyclopentane analogues.

Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor, a critical measure of potency.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-labeled standard antagonist)

  • Test compounds (bicyclo[3.1.0]hexane and cyclopentane analogues)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand, and vehicle (e.g., DMSO).

    • Non-specific Binding: Assay buffer, radiolabeled ligand, and a high concentration of a non-labeled standard ligand.

    • Test Compound: Assay buffer, radiolabeled ligand, and serial dilutions of the test compound.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents prep_ligand Prepare Radioligand prep_ligand->add_reagents prep_compounds Prepare Test Compounds prep_compounds->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard

  • 96-well plates

  • LC-MS/MS system

Protocol:

  • Reaction Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the master mix and the test compounds in separate plates at 37°C.

  • Initiate Reaction: Add the test compounds to the master mix to start the reaction. The final concentration of the test compound is typically 1 µM.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (k / microsomal protein concentration).

Diagram of Microsomal Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_microsomes Prepare Microsome/NADPH Mix start_reaction Initiate Reaction at 37°C prep_microsomes->start_reaction prep_compounds Prepare Test Compounds prep_compounds->start_reaction sample_t0 Sample at T=0 start_reaction->sample_t0 sample_tx Sample at Multiple Time Points start_reaction->sample_tx quench Quench with Acetonitrile/IS sample_t0->quench sample_tx->quench centrifuge Protein Precipitation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_stability Calculate t1/2 and Clint lcms->calc_stability

Caption: Workflow for a liver microsomal stability assay.

Cell-Based Functional Assay (GPCR Agonist)

This assay measures the functional response of a cell upon GPCR activation by an agonist, providing a measure of the compound's efficacy (EC50). A common readout is the measurement of second messengers like cyclic AMP (cAMP) for Gs or Gi-coupled receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist by measuring the downstream signaling events following receptor activation.

Materials:

  • Cells stably expressing the target GPCR

  • Cell culture medium

  • Assay buffer or stimulation buffer

  • Test compounds (agonists)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA)

  • 96- or 384-well plates

  • Plate reader compatible with the detection kit

Protocol:

  • Cell Plating: Seed the cells into the assay plates and culture them overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specific time at 37°C to allow for receptor stimulation and second messenger production.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP produced.

  • Signal Measurement: Read the plate using a compatible plate reader.

  • Data Analysis:

    • Plot the signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Diagram of Cell-Based Functional Assay Logic:

G Agonist Agonist Compound (Bicyclo[3.1.0]hexane or Cyclopentane) GPCR GPCR Agonist->GPCR Binds to G_Protein G Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Generates Signal Detectable Signal (Fluorescence/Luminescence) Second_Messenger->Signal Leads to

Caption: Signaling cascade in a cell-based GPCR functional assay.

Conclusion: A Rigid Path to Improved Drug Candidates

The choice between a bicyclo[3.1.0]hexane and a cyclopentane scaffold is a critical decision in the design of novel therapeutics. While the flexible cyclopentane ring is a common motif in many successful drugs, the strategic implementation of the rigid bicyclo[3.1.0]hexane core can offer significant advantages in terms of potency, selectivity, and metabolic stability. By pre-organizing a molecule into its bioactive conformation, the bicyclo[3.1.0]hexane scaffold can enhance binding affinity and reduce off-target effects. Furthermore, its rigid structure can shield against metabolic degradation, leading to improved pharmacokinetic profiles. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these two scaffolds, enabling drug discovery teams to make data-driven decisions in the pursuit of optimized clinical candidates.

References

  • Colombo, C., Podlipnik, Č., Lo Presti, L., Niikura, M., Bennet, A. J., & Bernardi, A. (2018). Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase. PLOS ONE, 13(2), e0193623. [Link]

  • Alcaro, S., Artese, A., & Ortuso, F. (2021). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ChemistryOpen, 10(12), 1196–1204. [Link]

  • Babu, Y. S., Chand, P., Bantia, S., Kotian, P., Dehghani, A., El-Kattan, Y., ... & Montgomery, J. A. (2000). BCX-1812 (RWJ-270201): discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. Journal of medicinal chemistry, 43(19), 3482-3486.
  • van der Es, D., Schneider, C. S., Memari, F., Meyer, A., Göblyös, A., de Vries, H., ... & IJzerman, A. P. (2021). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 26(8), 2283. [Link]

  • Umpierrez, A., & Rosen, J. D. (2012). Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu) for the treatment of influenza. Chemical reviews, 112(10), 5203-5245.
  • Kim, H. S., Jeong, L. S., & Marquez, V. E. (2005). New synthetic approach to the bicyclo[3.1.0]hexane ring system from (+)-(1R,4R)-4-(benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Bulletin of the Korean Chemical Society, 26(5), 823-825.
  • Colombo, C., Podlipnik, Č., Lo Presti, L., Niikura, M., Bennet, A. J., & Bernardi, A. (2018). Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase. PLOS ONE, 13(2), e0193623. [Link]

  • Nishimura, T., Ihara, H., Nakagawa, R., Koyama, M., Kurihara, H., & Toyota, M. (2018). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 23(11), 2828. [Link]

  • Waser, M. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. Chemical Science, 10(40), 9234-9239.
  • Dvořák, P. (2012). Synthesis of small-molecule probes for chemical biology (Doctoral dissertation, Masarykova univerzita, Přírodovědecká fakulta).
  • Morris, D. G., & Murray, A. M. (1975). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N-(p-bromophenyl)-endo-6-carbamoylbicyclo[3.1.0]hexane. Journal of the Chemical Society, Perkin Transactions 2, (5), 539-542.
  • Dressman, B. A., Prieto, L., Giera, D. D., Boardman, A. D., Campbell, B. M., Catlow, J. T., ... & Monn, J. A. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & medicinal chemistry letters, 26(23), 5757-5761. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Bicyclo[3.1.0]hexan-3-ol
Reactant of Route 2
Reactant of Route 2
cis-Bicyclo[3.1.0]hexan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.